Silibinin
Beschreibung
This compound is the major active constituent of silymarin, a standardized extract of the milk thistle seeds, containing a mixture of flavonolignans consisting of this compound, isothis compound, silicristin, silidianin and others. This compound is presented as a mixture of two diastereomers, silybin A and silybin B, which are found in an approximately equimolar ratio. Both in vitro and animal research suggest that this compound has hepatoprotective (antihepatotoxic) properties that protect liver cells against toxins. This compound has also demonstrated in vitro anti-cancer effects against human prostate adenocarcinoma cells, estrogen-dependent and -independent human breast carcinoma cells, human ectocervical carcinoma cells, human colon cancer cells, and both small and nonsmall human lung carcinoma cells.
This compound has been reported in Aspergillus iizukae, Silybum eburneum, and other organisms with data available.
SILYBIN A is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 12 investigational indications.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFKMXJBCUCAI-HKTJVKLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026018 | |
| Record name | Silybin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22888-70-6, 65666-07-1, 36804-17-8, 802918-57-6 | |
| Record name | Silybin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22888-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silibinin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022888706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silibinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09298 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Silybin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silibinin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silymarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silybin (mixture of Silybin A and Silybin B) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 802918-57-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILIBININ A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33X338MNE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Silibinin in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin, a flavonoid derived from the milk thistle plant (Silybum marianum), has garnered significant attention in oncological research for its pleiotropic anti-cancer effects. Exhibiting a favorable safety profile, this compound has been shown to impede cancer progression through the modulation of a complex network of cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, with a focus on its impact on cell signaling, cell cycle regulation, and apoptosis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
Data Presentation: Quantitative Effects of this compound on Cancer Cells
The anti-proliferative activity of this compound has been quantified across a variety of cancer cell lines, with IC50 values demonstrating a range of sensitivities. Furthermore, this compound's impact on the expression of key regulatory proteins has been extensively documented.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Prostate Cancer | |||
| LNCaP (androgen-dependent) | Prostate Carcinoma | 0.35 - 4.66 | [1] |
| DU145 (androgen-independent) | Prostate Carcinoma | 5.29 - 30.33 | [1] |
| PC-3 (androgen-independent) | Prostate Carcinoma | 5.29 - 30.33 | [1] |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 150 | [2][3] |
| MDA-MB-231 | Breast Adenocarcinoma | 100 | [2][3] |
| MDA-MB-468 | Breast Adenocarcinoma | 50 | [2][3] |
| Colon Cancer | |||
| Fet | Colon Carcinoma | ~75 µg/mL | [4] |
| Geo | Colon Carcinoma | ~75 µg/mL | [4] |
| HCT116 | Colorectal Carcinoma | ~40 µg/mL | [4] |
| Liver Cancer | |||
| Hep G2 | Hepatocellular Carcinoma | Varies by derivative | [5] |
| Oral Cancer | |||
| YD10B | Oral Squamous Cell Carcinoma | Not specified | [6] |
| Ca9-22 | Oral Squamous Cell Carcinoma | Not specified | [6] |
| Non-Small Cell Lung Cancer | |||
| A549 | Lung Carcinoma | Varies | [7] |
| H460 | Large Cell Lung Cancer | Varies | [7] |
Table 2: Quantitative Effects of this compound on Protein Expression and Angiogenesis
| Target Molecule/Process | Cancer Type/Model | Effect of this compound | Quantitative Change | Reference |
| Cell Cycle Proteins | ||||
| cdc25C | Colon Cancer (HT-29) | Decrease | 40% decrease | [8] |
| cdc2/p34 | Colon Cancer (HT-29) | Decrease | 70% decrease | [8] |
| Cyclin B1 | Colon Cancer (HT-29) | Decrease | 80% decrease | [8] |
| Angiogenic Factors | ||||
| VEGF | Prostate Cancer (TRAMP mice) | Decrease in circulation | 43% decrease | [9] |
| bFGF | Prostate Cancer (TRAMP mice) | Decrease in circulation | 64% decrease | [9] |
| Microvessel Density | Prostate Cancer (TRAMP mice) | Decrease | Up to 60% suppression | [9] |
Core Mechanisms of Action
This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of cell cycle arrest and apoptosis, and the inhibition of pro-survival signaling pathways, angiogenesis, and metastasis.
Modulation of Cell Cycle Progression
This compound orchestrates cell cycle arrest at various checkpoints by targeting the intricate machinery of cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors (CDKIs).[6] This leads to a halt in the proliferation of cancer cells.
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G0/G1 Phase Arrest : In oral and prostate cancer cells, this compound has been shown to induce G0/G1 arrest.[6][10] This is achieved by downregulating the expression of G0/G1 phase-associated proteins, including cyclin D1, cyclin E1, CDK4, and CDK6.[6][10] Concurrently, this compound upregulates the expression of CDKIs such as p21/Cip1 and p27/Kip1.[10][11] These inhibitors bind to and inactivate CDK-cyclin complexes, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and halting the cell cycle.
-
G2/M Phase Arrest : In human colon carcinoma HT-29 cells, this compound treatment leads to a strong G2/M arrest.[8] This is associated with a significant decrease in the protein levels of key G2/M regulators, including cdc25C, cdc2/p34, and cyclin B1.[8]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell types through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[12]
-
Intrinsic Pathway : this compound modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[6] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death.[6]
-
Extrinsic Pathway : this compound can also sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis by upregulating the expression of death receptors 4 and 5 (DR4 and DR5).[13]
Inhibition of Key Signaling Pathways
This compound exerts its anti-cancer effects by interfering with multiple signal transduction pathways that are often dysregulated in cancer.
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STAT3 Signaling : Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis. This compound has been identified as a direct inhibitor of STAT3.[14][15] It reduces both constitutive and IL-6 inducible STAT3 phosphorylation at tyrosine 705 (Y705) and serine 727 (S727).[16][17] This inhibition prevents STAT3 dimerization, nuclear translocation, and DNA binding, thereby downregulating the expression of its target genes.[14]
-
PI3K/Akt/mTOR Pathway : The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[18]
-
MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, is involved in the regulation of various cellular processes. This compound can modulate this pathway, for instance, by activating the JNK/c-Jun pathway which contributes to apoptosis and ROS generation in oral cancer cells.[6]
-
EGFR Signaling : The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in cancer and its activation leads to increased cell proliferation and survival. This compound has been shown to inhibit EGFR activation and its downstream signaling.[13]
Anti-Angiogenic and Anti-Metastatic Effects
This compound also demonstrates potent anti-angiogenic and anti-metastatic properties, which are critical for controlling tumor growth and spread.
-
Anti-Angiogenesis : this compound inhibits angiogenesis by targeting several key molecules. It has been shown to decrease the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor.[19][20] Furthermore, in a mouse model of prostate cancer, this compound treatment led to a significant reduction in the circulating levels of VEGF and basic fibroblast growth factor (bFGF), and a marked suppression of tumor microvessel density.[9] The anti-angiogenic effects of this compound are also associated with the up-regulation of the VEGF receptor Flt-1.[21]
-
Anti-Metastasis : this compound can inhibit the migration and invasion of cancer cells.[6] It has been reported to suppress the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a key step in metastasis.[18]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of this compound.
Cell Viability and Proliferation Assays (MTT/WST-1)
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for specific time periods (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.[2][3]
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Protocol:
-
Culture cancer cells and treat them with this compound for the desired duration.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Before analysis, wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.[22]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Treat cancer cells with this compound for the indicated time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[23][24][25]
References
- 1. This compound Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits anti-tumor effects in a breast cancer stem cell model by targeting stemness and induction of differentiation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 4. Flavonoid, this compound, inhibits proliferation and promotes cell-cycle arrest of human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Tumor Cell-Intrinsic Resistance to Nintedanib and Enhances Its Clinical Activity in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Established Prostate Tumor Growth, Progression, Invasion and Metastasis, and Suppresses Tumor Angiogenesis and EMT in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound is a direct inhibitor of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound suppresses growth of human prostate carcinoma PC-3 orthotopic xenograft via activation of ERK1/2 and inhibition of STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comprehensive evaluation of the therapeutic potential of this compound: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound inhibits VEGF secretion and age-related macular degeneration in a hypoxia-dependent manner through the PI-3 kinase/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound prevents TPA-induced MMP-9 expression and VEGF secretion by inactivation of the Raf/MEK/ERK pathway in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound inhibits angiogenesis via Flt-1, but not KDR, receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Causes Apoptosis and Cell Cycle Arrest in Some Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Silibinin's intricate dance with death: A technical guide to its apoptotic signaling pathways
For Immediate Release
[City, State] – [Date] – Silibinin, a natural flavonoid derived from the milk thistle plant (Silybum marianum), has garnered significant attention within the scientific community for its potent anti-cancer properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core signaling pathways through which this compound induces apoptosis, a critical mechanism for eliminating cancerous cells. This guide details the molecular cascades, presents quantitative data on its efficacy, outlines key experimental protocols, and provides visual representations of the intricate signaling networks.
Core Signaling Pathways in this compound-Induced Apoptosis
This compound orchestrates apoptosis through a multi-pronged approach, engaging both the intrinsic and extrinsic pathways, while also modulating other critical cell survival and proliferation signaling cascades.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for this compound-induced apoptosis.[1][2] this compound disrupts the delicate balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of mitochondrial integrity.[3][4] It promotes the expression of pro-apoptotic members like Bax while concurrently downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][4][5][6][7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process.[3] The compromised mitochondria then release cytochrome c into the cytosol.[1][2][4] Cytosolic cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome and subsequent activation of the initiator caspase-9.[8][9] Active caspase-9 then cleaves and activates effector caspases, primarily caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.[6][8][9]
The Extrinsic (Death Receptor) Pathway
This compound also triggers apoptosis via the extrinsic pathway by enhancing the expression of death receptors on the cancer cell surface.[1] Specifically, it has been shown to upregulate the expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors, DR4 and DR5.[1] The binding of TRAIL to these receptors initiates the formation of the death-inducing signaling complex (DISC), which includes the Fas-associated death domain (FADD) protein.[10] This complex facilitates the cleavage and activation of the initiator caspase-8.[1][8] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to truncated Bid (tBid), which then amplifies the apoptotic signal by engaging the intrinsic pathway.[1][11]
Modulation of Key Survival Signaling Pathways
This compound's pro-apoptotic effects are further amplified by its ability to inhibit key signaling pathways that promote cancer cell survival and proliferation.
-
STAT3 Pathway: this compound has been shown to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently overactive in cancer.[9][12][13] It achieves this by reducing the phosphorylation of STAT3 at Tyr705 and Ser727 residues.[13] Inhibition of STAT3 signaling leads to the downregulation of its anti-apoptotic target genes, including Bcl-xL, Mcl-1, and survivin.[9]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is another crucial pro-survival pathway targeted by this compound. This compound can inhibit both constitutive and TNFα-induced NF-κB activation.[14][15] Mechanistically, it can increase the levels of IκBα, an inhibitor of NF-κB, and decrease the kinase activity of IKKα, an upstream activator of the pathway.[15]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell growth, proliferation, and survival. This compound has been demonstrated to inhibit the phosphorylation of Akt, thereby inactivating this pathway and contributing to the induction of apoptosis.[16]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. This compound has been observed to modulate this pathway, often by inhibiting the phosphorylation of ERK1/2 while activating the stress-activated JNK and p38 pathways, a combination that generally favors apoptosis.[5][17][18]
Role of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is another mechanism implicated in this compound-induced apoptosis.[19][20] In some cancer cell lines, this compound treatment leads to an accumulation of intracellular ROS.[19][20] This oxidative stress can damage cellular components, including mitochondria, leading to the loss of mitochondrial membrane potential and the initiation of the intrinsic apoptotic pathway.[19]
Quantitative Data on this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis varies across different cancer cell lines and is dependent on the concentration and duration of treatment. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| MDA-MB-231 | Breast Cancer | 100 | 72 | [14] |
| MCF-7 | Breast Cancer | 150 | 72 | [14][21] |
| MDA-MB-468 | Breast Cancer | 50 | 72 | [14][21] |
| DU145 | Prostate Cancer | 1.37 | 24 | [22] |
| HepG2 | Liver Cancer | ~50-200 (µg/mL) | 24-72 | [9][23] |
| TCC-SUP | Bladder Cancer | ~100-200 | 48-72 | [20] |
| AsPC-1 | Pancreatic Cancer | ~100 | 48 | [15] |
| BxPC-3 | Pancreatic Cancer | ~100 | 48 | [15] |
| Panc-1 | Pancreatic Cancer | ~100 | 48 | [15] |
Table 2: Quantitative Effects of this compound on Apoptotic Markers
| Cell Line | This compound Treatment | Parameter Measured | Fold Change/Percentage | Reference |
| MDA-MB-231 | 30 µM this compound + 4 µM Vinblastine (48h) | Bax protein expression | 2.96-fold increase | [6][24][25] |
| MDA-MB-231 | 30 µM this compound + 4 µM Vinblastine (48h) | Bcl-2 protein expression | 2-fold decrease | [6][24][25] |
| MDA-MB-231 | 30 µM this compound + 4 µM Vinblastine (48h) | Cleaved Caspase-3 expression | 3.46-fold increase | [6][24][25] |
| AsPC-1 | 100 µM (48h) | Apoptotic cells | 25.02% | [15] |
| BxPC-3 | 100 µM (48h) | Apoptotic cells | 18.14% | [15] |
| Panc-1 | 100 µM (48h) | Apoptotic cells | 15.09% | [15] |
| TCC-SUP | 200 µM (48h) | Apoptotic cells | ~15% | [20] |
| YD10B (Oral Cancer) | 200 µM (48h) | Apoptotic cells | ~30% | [7] |
| Ca9-22 (Oral Cancer) | 200 µM (48h) | Apoptotic cells | ~25% | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µg/mL) for different time points (e.g., 24, 48, 72 hours).[9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][16]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][16]
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Treat cells with this compound as required. Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-STAT3) overnight at 4°C.[13][26][27]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
This assay measures the activity of key apoptotic enzymes, the caspases.
-
Cell Lysis: Lyse cells to release cytosolic contents.
-
Substrate Addition: Add a specific caspase substrate conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter molecule. For example, DEVD-pNA for caspase-3.[28]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) of the cleaved reporter molecule. The signal intensity is proportional to the caspase activity.[28]
Measurement of Intracellular ROS
This assay quantifies the levels of reactive oxygen species within cells.
-
Cell Loading: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe.
-
This compound Treatment: Treat the cells with this compound for the desired time.
-
Fluorescence Measurement: Measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized form of the probe, using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.[29][30]
Conclusion
This compound's ability to induce apoptosis in cancer cells is a result of its complex interplay with multiple signaling pathways. By activating both the intrinsic and extrinsic apoptotic cascades and inhibiting crucial pro-survival pathways, this compound presents a promising multi-targeted approach for cancer therapy. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this natural compound and its potential in oncology drug development. Further investigation into the synergistic effects of this compound with conventional chemotherapeutics is warranted to fully exploit its therapeutic potential.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Silibilin-induces apoptosis in breast cancer cells by modulating p53, p21, Bak and Bcl-XL pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 4. Silymarin induces apoptosis primarily through a p53-dependent pathway involving Bcl-2/Bax, cytochrome c release, and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive evaluation of the therapeutic potential of this compound: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Evaluation of this compound Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound exhibits anti-tumor effects in a breast cancer stem cell model by targeting stemness and induction of differentiation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 20. academic.oup.com [academic.oup.com]
- 21. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. This compound, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathwa | International Journal of Hematology-Oncology and Stem Cell Research [ijhoscr.tums.ac.ir]
- 25. This compound, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway | International Journal of Hematology-Oncology and Stem Cell Research [publish.kne-publishing.com]
- 26. edspace.american.edu [edspace.american.edu]
- 27. researchgate.net [researchgate.net]
- 28. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of Silibinin isolation
An In-depth Technical Guide to the Discovery and Isolation of Silibinin
Abstract
This compound, a flavonolignan derived from the seeds of the milk thistle plant (Silybum marianum), stands as a prominent natural compound extensively investigated for its therapeutic potential, particularly its hepatoprotective and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the historical discovery and the evolution of methods for the isolation and purification of this compound. It details the key experimental protocols, presents quantitative data in a structured format, and illustrates the complex signaling pathways modulated by this compound, offering a valuable resource for researchers, scientists, and professionals in drug development.
Historical Perspective: From Ancient Herb to Purified Compound
The use of milk thistle for medicinal purposes dates back to ancient times, with historical references from Pliny the Elder (23–79 A.D.) describing the use of its juice and seeds for treating snakebites and liver ailments.[4] However, the scientific exploration of its active constituents began much later.
-
1950s-1960s: The initial scientific investigations into the flavonoid-type compounds in S. marianum fruits began in the early 1950s. By the 1960s, a mixture of phenolic compounds was isolated and collectively named "silymarin."[5]
-
1959: The key breakthrough occurred when this compound (also known as silybin) was identified as the first member of a new class of natural compounds called flavonolignans.[6][7] It was soon established as the major and most biologically active component of the silymarin complex.[1][2]
-
Structure Elucidation: Subsequent research focused on determining the precise chemical structure of silymarin's components. Through spectrometric and spectroscopic methods, including NMR and X-ray crystallography, it was confirmed that silymarin is a mixture of several flavonolignans.[5] this compound itself was revealed to be a mixture of two diastereomers, silybin A and silybin B, in an approximately equimolar ratio.[6][8]
Isolation and Purification of this compound
The isolation of pure this compound from milk thistle seeds is a multi-step process that has been refined over decades. The general workflow involves the preparation of the plant material, defatting, extraction of the silymarin complex, and subsequent chromatographic purification to isolate this compound and its diastereomers.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: an old drug for hematological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Silymarin/Silybin and Chronic Liver Disease: A Marriage of Many Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete isolation and characterization of silybins and isosilybins from milk thistle (Silybum marianum) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Chemistry of silybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Silibinin's Therapeutic Targets in Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular targets of silibinin in the context of Non-Alcoholic Fatty Liver Disease (NAFLD). This compound, a flavonoid derived from milk thistle, has demonstrated significant therapeutic potential in preclinical and clinical studies by modulating key pathways involved in lipid metabolism, insulin resistance, inflammation, oxidative stress, and fibrosis. This document summarizes the quantitative data from key studies, details relevant experimental protocols, and visualizes the intricate signaling pathways influenced by this compound.
Core Molecular Targets and Mechanisms
This compound exerts its hepatoprotective effects in NAFLD through a multi-targeted approach, influencing several interconnected signaling pathways. The primary mechanisms include the regulation of lipid metabolism, improvement of insulin sensitivity, attenuation of oxidative stress and inflammation, and inhibition of hepatic fibrosis.
Regulation of Lipid Metabolism
This compound favorably alters hepatic lipid homeostasis by targeting key enzymes and regulatory molecules involved in fatty acid synthesis, oxidation, and export. A central mechanism is the modulation of microRNA-122 (miR-122), which is often upregulated in NAFLD and promotes lipogenesis.[1] this compound treatment has been shown to reduce miR-122 expression, leading to the downregulation of lipogenic enzymes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[1] Concurrently, it enhances fatty acid oxidation by increasing the expression of carnitine palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in mitochondrial beta-oxidation.[1]
Amelioration of Insulin Resistance
Insulin resistance is a cornerstone of NAFLD pathogenesis. This compound has been demonstrated to improve insulin sensitivity by modulating the insulin receptor substrate 1 (IRS-1)/phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][3] By restoring the normal function of this pathway, this compound enhances glucose uptake and utilization, thereby reducing the metabolic burden on the liver.
Attenuation of Oxidative Stress and Inflammation
Chronic oxidative stress and inflammation are critical drivers of NAFLD progression to non-alcoholic steatohepatitis (NASH). This compound exhibits potent antioxidant properties by restoring the cellular pool of nicotinamide adenine dinucleotide (NAD+) and activating the SIRT1/AMPK pathway.[4] This activation leads to a reduction in reactive oxygen species (ROS) production and lipid peroxidation.[5] Furthermore, this compound exerts significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory cytokine production.[6][7]
Inhibition of Hepatic Fibrosis
The progression of NAFLD can lead to liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins. This compound has been shown to possess anti-fibrotic properties by inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen production in the liver.[7][8] It also downregulates the expression of pro-fibrogenic genes, such as collagen type 1 (Col1).[8]
Modulation of the Gut-Liver Axis
Emerging evidence suggests that this compound's therapeutic effects may also be mediated through the gut-liver axis. Oral administration of this compound has been found to upregulate the intestinal expression of fibroblast growth factor 15/19 (FGF-15/19).[9] This gut-derived hormone plays a crucial role in regulating bile acid synthesis and lipid metabolism in the liver, providing an additional mechanism for this compound's anti-NAFLD action.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in models of NAFLD.
Table 1: In Vivo Effects of this compound on Hepatic Lipid Metabolism in High-Fat Diet (HFD)-Fed Mice
| Parameter | Control Group | HFD Group | HFD + this compound Group | Reference |
| Liver Triglyceride (TG) Content | Normal | Significantly Increased | Significantly Decreased | [1] |
| FAS mRNA Expression | Baseline | Increased | Decreased | [1] |
| ACC mRNA Expression | Baseline | Increased | Decreased | [1] |
| CPT1A mRNA Expression | Baseline | Decreased | Increased | [1] |
| miR-122 Expression | Baseline | Increased | Decreased | [1] |
Table 2: In Vitro Effects of this compound on Palmitic Acid (PA)-Induced HepG2 Cells
| Parameter | Control Group | PA Group | PA + this compound Group | Reference |
| Intracellular Triglyceride (TG) Content | Normal | Significantly Increased | Significantly Decreased | [1] |
| FAS Protein Expression | Baseline | Increased | Decreased | [1] |
| ACC Protein Expression | Baseline | Increased | Decreased | [1] |
| CPT1A Protein Expression | Baseline | Decreased | Increased | [1] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound in NAFLD.
References
- 1. This compound improves nonalcoholic fatty liver by regulating the expression of miR-122: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound ameliorates steatosis and insulin resistance during non-alcoholic fatty liver disease development partly through targeting IRS-1/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Restores NAD+ Levels and Induces the SIRT1/AMPK Pathway in Non-Alcoholic Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Hepatoprotective Effects of this compound in a Rat Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Administration of silymarin in NAFLD/NASH: A systematic review and meta-analysis | Annals of Hepatology [elsevier.es]
- 8. Frontiers | Enhancement of Silymarin Anti-fibrotic Effects by Complexation With Hydroxypropyl (HPBCD) and Randomly Methylated (RAMEB) β-Cyclodextrins in a Mouse Model of Liver Fibrosis [frontiersin.org]
- 9. This compound, a commonly used therapeutic agent for non-alcohol fatty liver disease, functions through upregulating intestinal expression of fibroblast growth factor 15/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Silibinin as a Potential Therapeutic Agent for Neurodegenerative Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and cerebral ischemia, represent a significant and growing public health challenge.[1][2][3] These disorders are characterized by the progressive loss of neuronal structure and function, often linked to complex pathologies involving oxidative stress, neuroinflammation, protein aggregation, and apoptosis.[1][2][3] this compound (also known as silybin), a flavonolignan derived from the milk thistle plant (Silybum marianum), has emerged as a promising neuroprotective agent.[1][2][4] Traditionally used for its hepatoprotective properties, recent preclinical evidence highlights its potential to counteract key pathological mechanisms in neurodegeneration.[1][3][5] This technical guide provides an in-depth overview of the mechanisms of action, preclinical efficacy, and experimental methodologies related to this compound's therapeutic potential in neurodegenerative diseases.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, simultaneously addressing several core pathological pathways.[2][4] Its primary mechanisms include potent antioxidant, anti-inflammatory, anti-apoptotic, and anti-amyloidogenic activities.
Antioxidant Activity
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[6][7] this compound mitigates oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses.[6][8] In preclinical models of AD, this compound treatment has been shown to decrease lipid peroxidation, a marker of oxidative damage, while increasing the levels of crucial antioxidant enzymes and molecules such as superoxide dismutase (SOD), catalase, and glutathione (GSH).[6][8][9]
Anti-Inflammatory Effects
Chronic neuroinflammation, often mediated by activated microglia and astrocytes, accelerates neurodegeneration.[10][11] this compound demonstrates significant anti-inflammatory properties by inhibiting key signaling pathways, most notably the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[10][12][13] By suppressing NF-κB, this compound reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][12][13]
Modulation of Apoptotic Pathways
Neuronal apoptosis, or programmed cell death, is a final common pathway in neurodegenerative disorders. This compound confers anti-apoptotic effects by modulating the expression of key regulatory proteins.[10][14] It has been shown to upregulate the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax, thereby stabilizing mitochondrial membrane potential and preventing the activation of caspases, such as caspase-3, which are critical executioners of apoptosis.[8][14][15]
Autophagy Regulation
Autophagy is a cellular process for degrading and recycling damaged components. Its dysregulation is implicated in neurodegeneration. This compound has been shown to prevent autophagic cell death under conditions of oxidative stress.[14][16] It can suppress the activation of autophagy by decreasing levels of key proteins like LC3-II and Beclin-1, a mechanism linked to the activation of the pro-survival Akt/mTOR signaling pathway.[10][14] However, in other contexts, this compound can induce autophagy, suggesting its regulatory role is context-dependent.[17][18]
Neurotrophic Factor Upregulation
This compound treatment has been associated with the upregulation of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF), and its receptor, Tropomyosin receptor kinase B (TrkB).[12][19][20] The BDNF/TrkB pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function. By activating this pathway, this compound may promote neurogenesis and protect against neuronal loss.[9][12]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Evidence-based Neuroprotective Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the possibilities of therapeutic potential of silymarin and this compound against neurodegenerative Diseases-A mechanistic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents amyloid β peptide-induced memory impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective potential of silymarin against CNS disorders: insight into the pathways and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidative and Anti-Apoptotic Roles of this compound in Reversing Learning and Memory Deficits in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Neuroprotective Potential of Silymarin against CNS Disorders: Insight into the Pathways and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Anti-Parkinson Potential of Silymarin: Mechanistic Insight and Therapeutic Standing [frontiersin.org]
- 12. This compound effects on cognitive disorders: Hope or treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound Prevents Autophagic Cell Death upon Oxidative Stress in Cortical Neurons and Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound prevents dopaminergic neuronal loss in a mouse model of Parkinson's disease via mitochondrial stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Prevents Autophagic Cell Death upon Oxidative Stress in Cortical Neurons and Cerebral Ischemia-Reperfusion Injury | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound induced-autophagic and apoptotic death is associated with an increase in reactive oxygen and nitrogen species in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protective Effect of this compound on Learning and Memory Impairment in LPS-Treated Rats via ROS-BDNF-TrkB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound ameliorates anxiety/depression-like behaviors in amyloid β-treated rats by upregulating BDNF/TrkB pathway and attenuating autophagy in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Studies of Silibinin with Target Proteins: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Silibinin, a natural flavonolignan derived from milk thistle (Silybum marianum), has garnered significant attention for its therapeutic potential across a spectrum of diseases, including cancer and inflammatory conditions.[1] Its mechanism of action involves the modulation of numerous cell signaling pathways.[1][2] Computational, or in silico, molecular docking has emerged as a crucial tool to elucidate the binding interactions between this compound and its protein targets at a molecular level, providing a rationale for its observed biological activities and guiding further drug development efforts. This guide provides a technical overview of in silico docking studies involving this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Overview of Identified Protein Targets
In silico studies have identified a wide array of protein targets with which this compound interacts, explaining its broad therapeutic effects. These targets are often key players in disease progression, involved in processes like cell proliferation, apoptosis, inflammation, and metastasis.
Key target categories include:
-
Kinases and Signaling Proteins: Such as Mitogen-Activated Protein Kinases (MAPK), Akt, and Signal Transducer and Activator of Transcription 3 (STAT3), which are central to cell growth and survival pathways.[3][4][5][6]
-
Apoptosis-Regulating Proteins: Including Caspases and Bax, which are critical for inducing programmed cell death in cancer cells.[7][8]
-
Inflammatory Enzymes: Such as Cyclooxygenase-2 (COX-2) and Phospholipase A2, key mediators of inflammatory responses.[9]
-
Viral Proteins: Docking studies have explored this compound's potential to inhibit viral entry and replication by targeting proteins like the SARS-CoV-2 spike protein and main protease (Mpro).[10]
-
Other Key Enzymes: Including Hsp90 (a molecular chaperone), Aromatase, and HIV-1 Reverse Transcriptase, highlighting its potential in cancer and viral diseases.[11][12][13]
Quantitative Docking Analysis
Molecular docking simulations predict the binding affinity between a ligand (this compound) and a protein target. This affinity is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. The inhibition constant (Ki) can also be estimated from these values.
The following tables summarize quantitative data from various in silico studies. It is important to note that direct comparison of scores between different studies can be challenging due to variations in the software, scoring functions, and parameters used.
Table 1: this compound Docking with Cancer and Inflammation-Related Targets
| Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |
| Hsp90β (closed) | 5FWM | AutoDock Vina | Up to -9.408 | Not Reported | ASN30, TYR33, ILE38, ARG41, etc. | [12] |
| Hsp90β (open) | Homology Model | AutoDock Vina | Up to -8.789 | Not Reported | Not Specified | [12] |
| p38 MAPK | 1OUK | Schrödinger Suite | Not Reported | Not Reported | Lys152, Ser154, His174 | [5] |
| NF-kB p65 | Not Specified | BIOVIA Discovery | -9.2 | Not Reported | Not Specified | [14] |
| COX-2 | Not Specified | Not Specified | -7.5 to -10.9 | Not Reported | Asp347, Gln350, Gly354, etc. | [9] |
| Phospholipase A2 | Not Specified | Not Specified | -7.5 to -10.9 | Not Reported | Asp347, Gln350, Gly354, etc. | [9] |
| Aromatase | Not Specified | Molegro Virtual Docker | -141.972 | Not Reported | Not Specified | [11] |
| Tubulin | 1SA0 | Not Specified | -6.28 | Not Reported | Not Specified | [15] |
Table 2: this compound Docking with Viral and Other Targets
| Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |
| SARS-CoV-2 Spike (RBD) | 6M0J | Not Specified | -8.97 | Not Reported | Phe490, Leu452 | [10] |
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Not Specified | -10.17 | 35.07 nM | His41, His164, Glu166 | [10] |
| HIV-1 Reverse Transcriptase | Not Specified | Molegro Virtual Docker | -140.701 | Not Reported | Ile180, Tyr318, Arg172 | [11] |
Note: The exceptionally high binding energy values reported for Aromatase and HIV-1 Reverse Transcriptase from reference[11] may be due to a different scoring function or scale used by the Molegro Virtual Docker software and should be interpreted with caution.
Experimental Protocols & Workflows
A standardized in silico molecular docking study follows a logical progression from data preparation to final analysis.
References
- 1. Modulatory effects of this compound in various cell signaling pathways against liver disorders and cancer - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting STAT3 with this compound to improve cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IN SILICO INTERACTION STUDIES OF RESVERATROL AND this compound WITH DIFFERENT PROTEIN TARGETS USING MOLECULAR DOCKING | Indian Journal of Veterinary and Animal Sciences Research [epubs.icar.org.in]
- 9. researchgate.net [researchgate.net]
- 10. This compound as potential tool against SARS‐Cov‐2: In silico spike receptor‐binding domain and main protease molecular docking analysis, and in vitro endothelial protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. shaker.umh.es [shaker.umh.es]
- 13. Revisiting this compound as a novobiocin-like Hsp90 C-terminal inhibitor: Computational modeling and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formulation and Evaluation of a Silymarin Inclusion Complex-Based Gel for Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Silibinin's Effect on Inflammatory Cytokines: A Technical Guide for Researchers
Executive Summary
Silibinin, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), has demonstrated significant anti-inflammatory properties. This document provides an in-depth technical overview of the molecular mechanisms through which this compound modulates the production of inflammatory cytokines. It is intended for researchers, scientists, and drug development professionals. This compound exerts its effects by targeting key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), as well as inhibiting the assembly of the NLRP3 inflammasome. This guide summarizes the quantitative effects of this compound on cytokine production, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanisms of Action: Signaling Pathway Modulation
This compound's anti-inflammatory efficacy stems from its ability to interfere with multiple intracellular signaling cascades that are critical for the transcription and release of pro-inflammatory cytokines.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the genetic expression of numerous pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][2] In resting cells, NF-κB dimers (commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation.[3] This unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate gene transcription.[3][4]
This compound has been shown to inhibit this pathway primarily by preventing the phosphorylation and subsequent degradation of IκBα.[2][3] This action keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of its target inflammatory genes.[1][4]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effect of this compound in human colorectal cancer cells: targeting the activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Hepatoprotection: A Technical Guide to the Natural Sources and Extraction of Silibinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin, a flavonolignan of significant therapeutic interest, stands as the principal bioactive constituent of silymarin, an extract derived from the seeds of the milk thistle plant (Silybum marianum L. Gaertn.). For centuries, milk thistle has been revered in traditional medicine for its hepatoprotective properties. Modern scientific inquiry has substantiated these claims, attributing a wide spectrum of pharmacological activities to this compound, including antioxidant, anti-inflammatory, and anti-cancer effects. This technical guide provides an in-depth exploration of the natural origins of this compound and the methodologies employed for its extraction and purification, tailored for professionals in the fields of research, science, and drug development.
Natural Sources of this compound
The primary and most commercially viable natural source of this compound is the milk thistle plant, a member of the Asteraceae family.[1] While the entire plant contains silymarin, the highest concentration is found in the seeds, also referred to as fruits or achenes.[2] Specifically, the pericarp or the husk of the seed is where this compound is most abundant.[3]
The silymarin complex is a mixture of several flavonolignans, with this compound being the most abundant, constituting approximately 50-70% of the total extract.[1][4] this compound itself is a diastereomeric mixture of two isomers, silybin A and silybin B, in a roughly equimolar ratio.[5] Other components of silymarin include isosilybin, silychristin, and silydianin.[4]
The concentration of this compound in milk thistle seeds can vary depending on the geographical origin, cultivation conditions, and the specific accession of the plant.[6][7]
Quantitative Content of this compound in Silybum marianum
The following table summarizes the reported content of this compound and total silymarin in Silybum marianum seeds from various studies.
| Plant Material | Component | Concentration Range | Reference |
| S. marianum seeds (different accessions) | Silybin A and B | 19 to 27 mg/g of extract | [6] |
| S. marianum husk | Silybin (SLB) | 4.05% | [3] |
| S. marianum meal | Silybin (SLB) | 2.34% | [3] |
| S. marianum seeds (Syrian locations) | Total Silymarin | 0.54% to 2.91% of dry weight | [7] |
| S. marianum seeds (domestic vs. imported) | Total Silymarin | 1.5% (domestic) to 2.3% (imported) | [8] |
Extraction of this compound
The extraction of this compound from milk thistle seeds is a critical step in its isolation and purification for pharmaceutical applications. Various techniques have been developed, ranging from conventional solvent extraction to more advanced methods aimed at improving efficiency and yield. A crucial initial step in many protocols is the defatting of the seeds, as they contain a significant amount of lipids that can interfere with the extraction of the more polar flavonolignans.
Conventional Solvent Extraction
Conventional methods typically involve the use of organic solvents to extract silymarin from the plant material.
A classic and exhaustive extraction method.
Experimental Protocol:
-
Preparation of Plant Material: Grind Silybum marianum seeds to a fine powder. For improved efficiency, defat the powdered seeds with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus for 4-6 hours.[9]
-
Extraction: Place the defatted seed powder in a thimble and extract with a polar solvent such as methanol, ethanol, or acetone in a Soxhlet apparatus for 5-8 hours.[9]
-
Solvent Removal: Evaporate the solvent from the extract under reduced pressure to obtain the crude silymarin extract.
A simple extraction technique involving soaking the plant material in a solvent.
Experimental Protocol:
-
Preparation of Plant Material: Prepare powdered milk thistle seeds as described for Soxhlet extraction.
-
Extraction: Suspend the powdered seeds in a suitable solvent (e.g., ethanol, ethyl acetate) at a specified solid-to-solvent ratio (e.g., 1:8).[3] Agitate the mixture at room temperature for an extended period (e.g., 24 hours).
-
Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. Concentrate the filtrate under vacuum to yield the crude extract.
Advanced Extraction Techniques
To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several advanced techniques have been developed.
This method utilizes the energy of ultrasonic waves to enhance the extraction process.
Experimental Protocol:
-
Preparation of Plant Material: Use finely powdered milk thistle seeds.
-
Extraction:
-
Suspend approximately 500 g of the powdered seeds in n-hexane.[4]
-
Employ direct sonication using an ultrasonic probe (e.g., 20 mm tip diameter) positioned 1 cm below the solvent level.[4]
-
Conduct the extraction with an ultrasonic processor (e.g., UP400S, 400 watts, 24 kHz) for 15 minutes at room temperature (25°C ± 5°C), maintained using an ice bath.[4]
-
-
Post-Extraction: Separate the extract from the solid material and evaporate the solvent.
This technique combines the benefits of enzymatic hydrolysis of the cell wall with the efficiency of ultrasound.
Experimental Protocol:
-
Preparation of Plant Material: Use 500 g of dry, non-fat Silybum marianum seed coat powder.[1]
-
Extraction:
-
Recovery: Process the mixture to recover the silymarin extract.
PLE utilizes elevated temperatures and pressures to increase extraction efficiency and reduce extraction time.
Experimental Protocol:
-
Preparation of Plant Material: Use non-defatted, ground milk thistle fruits.
-
Extraction:
-
Collection: Collect the extract for further processing.
Hot Water Extraction
An environmentally friendly extraction method using water as the solvent at elevated temperatures.
Experimental Protocol:
-
Preparation of Plant Material: Use milk thistle seed meal.
-
Extraction:
-
Analysis: Analyze the aqueous extract for this compound content.
Comparison of Extraction Methods
The choice of extraction method depends on factors such as desired yield, purity, processing time, and environmental considerations. The following table provides a comparative summary of different extraction techniques.
| Extraction Method | Solvent(s) | Key Parameters | Advantages | Disadvantages | Reference |
| Soxhlet Extraction | Methanol, Ethanol, Acetone | 5-8 hours extraction time | Exhaustive extraction | Time-consuming, large solvent volume | [9] |
| Maceration | Ethanol, Ethyl Acetate | 24 hours at room temperature | Simple setup | Lower efficiency than other methods | [3] |
| Ultrasonic-Assisted Extraction (UAE) | n-Hexane, Methanol | 15-60 min, 20-40 kHz | Rapid, high yield | Requires specialized equipment | [2][4] |
| Ultrasonic-Assisted Enzymatic Extraction (UAEE) | 50% Ethanol | 120 min, 180 W, 30 U/mg enzyme | High extraction rate | More complex process | [1] |
| Pressurized Liquid Extraction (PLE) | Acetone | 10 min, 125°C | Very rapid, high yield, less solvent | High initial equipment cost | [11] |
| Hot Water Extraction | Water | 210 min, 100°C | "Green" solvent, low cost | Lower yield for less polar compounds | [9] |
Purification of this compound
The crude extract obtained from any of the above methods contains a mixture of compounds. For pharmaceutical applications, this compound needs to be purified to a high degree. Column chromatography is the most common technique for this purpose.
Experimental Protocol for Purification:
-
Initial Cleanup: Dissolve the crude extract in water and apply it to a Diaion HP-20 column. Wash the column with water to remove polar impurities like sugars. Elute the flavonolignans with methanol.[12]
-
Silica Gel Chromatography: Subject the methanol eluate to column chromatography on silica gel (230-400 mesh). Elute with a solvent system such as chloroform:methanol (e.g., starting with 90:10 and gradually increasing the polarity).[12]
-
Size-Exclusion Chromatography: For further purification and separation of silybin A and B, use a Sephadex LH-20 column.[12]
-
Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as ethanol-water.[3]
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development. The following diagrams, generated using the DOT language, illustrate key pathways and a general experimental workflow for this compound extraction and analysis.
This compound's Impact on the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's Modulation of the MAPK Signaling Pathway
Caption: this compound modulates the MAPK signaling cascade.
General Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and analysis.
Conclusion
This compound, derived from the seeds of Silybum marianum, remains a compound of immense interest to the pharmaceutical and nutraceutical industries. The selection of an appropriate extraction and purification strategy is paramount to obtaining high-purity this compound for research and drug development. While conventional methods are still in use, advanced techniques such as ultrasonic-assisted extraction and pressurized liquid extraction offer significant advantages in terms of efficiency and reduced environmental impact. A thorough understanding of the natural sources, extraction methodologies, and the molecular mechanisms of action of this compound is essential for harnessing its full therapeutic potential. This guide provides a foundational resource for professionals dedicated to advancing the science and application of this remarkable natural product.
References
- 1. Ultrasonic-assisted enzymatic extraction of silymarin from the Silybum marianum seed shell and evaluation of its antioxidant activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel approach for the efficient extraction of silybin from milk thistle fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hielscher.com [hielscher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. florajournal.com [florajournal.com]
- 8. Identification and Quantitative Determination of Silymarin in Silybum marianum and its pharmaceutical preparations [ijmapr.areeo.ac.ir]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. excli.de [excli.de]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Dissolving Silibinin for In Vitro Studies
Introduction
Silibinin, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), is a flavonolignan with well-documented hepatoprotective, antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Its therapeutic potential is extensively explored in various in vitro models. However, a significant challenge for researchers is its low aqueous solubility, which can complicate the design and reproducibility of experiments.[3][4] These application notes provide detailed protocols for the proper dissolution and application of this compound in in vitro studies to ensure reliable and consistent results.
Data Presentation: this compound Solubility
This compound is practically insoluble in water but shows good solubility in several organic solvents.[1][3] The choice of solvent is critical for preparing stock solutions for cell culture experiments. Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing capacity and relatively low toxicity to cells at low concentrations.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM)* | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~10 - 96 mg/mL | ~20.7 - 199 mM | [1][5][6] |
| Dimethylformamide (DMF) | ~20 mg/mL | ~41.4 mM | [5][6] |
| Ethanol | ~0.1 mg/mL | ~0.2 mM | [5][6] |
| Water | Insoluble | Insoluble | [1] |
| 1:9 DMF:PBS (pH 7.2) | ~0.5 mg/mL | ~1.0 mM | [5][6] |
*Molar concentration calculated based on a molecular weight of 482.44 g/mol .
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound using DMSO, which can be stored for later use.
Materials:
-
This compound powder (crystalline solid)[5]
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Optional: Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 100 mM stock solution, weigh 48.24 mg of this compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube. For a 100 mM solution from 48.24 mg of this compound, add 1 mL of DMSO. Note: Moisture-absorbing DMSO can reduce solubility, so using a fresh, high-quality solvent is recommended.[1]
-
Dissolution: Tightly cap the tube and vortex vigorously until the this compound is completely dissolved. To aid dissolution, the tube can be gently warmed to 37°C or placed in an ultrasonic bath for a few minutes.[6]
-
Sterilization (Optional): If required, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] The solid compound is stable for ≥4 years at -20°C.[5]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the concentrated stock solution into cell culture medium for treating cells in vitro.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 10 mL of medium with a final this compound concentration of 100 µM from a 100 mM stock:
-
Use the formula: C1V1 = C2V2
-
(100,000 µM)(V1) = (100 µM)(10,000 µL)
-
V1 = 10 µL
-
-
Serial Dilution (Recommended): To ensure homogeneity and avoid precipitation of this compound, it is best to perform a serial dilution. First, add the required volume of the stock solution (e.g., 10 µL) to a smaller volume of medium (e.g., 1 mL), mix thoroughly by pipetting, and then add this intermediate dilution to the final volume of medium (the remaining 9 mL).
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, a final DMSO concentration of less than 0.5% (v/v) is recommended, with ≤0.1% being ideal.[7]
-
Control Group: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of this compound from any effects of the solvent.
-
Immediate Use: Use the freshly prepared working solution immediately to treat cells. Do not store this compound diluted in aqueous media for extended periods, as its stability can be compromised and it may precipitate out of solution.[5]
Protocol 3: Example Application - Cell Viability (MTT) Assay
This protocol provides an example of how to use the prepared this compound working solutions in a common in vitro assay.
Procedure:
-
Cell Seeding: Seed cells (e.g., human pancreatic cancer cells like Panc-1) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).[7]
-
Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, 200 µM), prepared as described in Protocol 2.[7] Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).[7]
-
MTT Assay: After incubation, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Discussion and Key Considerations
-
Purity and Source: The purity of the this compound used can affect experimental outcomes. Always use a high-purity compound from a reputable supplier. This compound is a mixture of two diastereomers, silybin A and silybin B, in a roughly equimolar ratio.[1]
-
Solvent Toxicity: Always run a vehicle control (medium + highest volume of DMSO used) to ensure that the observed effects are due to this compound and not the solvent.
-
Stability in Media: this compound stability can vary in different biological fluids and buffers.[8] It is recommended to prepare working solutions fresh for each experiment.
-
Alternative Formulations: For specialized applications or to improve bioavailability, various nanoparticle and complex formulations of this compound have been developed, such as liposomes and solid dispersions.[3][9][10] These may offer improved solubility and stability in aqueous solutions.
-
Broad-Spectrum Effects: this compound has been shown to modulate multiple signaling pathways involved in cancer progression, including those related to proliferation, apoptosis, angiogenesis, and metastasis.[11][12][13] The specific pathways affected can be cell-type dependent, necessitating pathway analysis in the specific model system being studied.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fabrication, characterization and in vitro evaluation of this compound nanoparticles: an attempt to enhance its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound Causes Apoptosis and Cell Cycle Arrest in Some Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study on the stability of silybin and that in silymarin in buffers and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. In vitro Dissolution Testing and Pharmacokinetic Studies of Silymarin Solid Dispersion After Oral Administration to Healthy Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of this compound-Mediated Cancer Chemoprevention with Major Emphasis on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-metastatic Efficacy of this compound: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive evaluation of the therapeutic potential of this compound: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Silibinin in Murine Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of silibinin dosage and administration in preclinical mouse models of cancer. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound, a flavonoid derived from the milk thistle plant (Silybum marianum), has garnered significant attention for its anticancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth, induce apoptosis, and suppress metastasis across various cancer types.[1][3][4] this compound's multifaceted mechanism of action involves the modulation of numerous signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1][3] This document outlines common dosages, administration routes, and experimental protocols for utilizing this compound in mouse cancer models.
Quantitative Data Summary
The following tables summarize this compound dosages and their effects as reported in various peer-reviewed studies. This data can serve as a starting point for dose-finding experiments.
Table 1: Oral Administration of this compound in Mouse Models
| Cancer Type | Mouse Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| Prostate Cancer | Athymic Nude | 0.05% and 0.1% (w/w) in diet | Dietary Feeding | 60-63 days | Significant inhibition of tumor volume (35-64%) and weight (29-52%).[5][6] | [5][6] |
| Lung Cancer | A/J | 0.5% and 1% (w/w) in diet | Dietary Feeding | 18 or 27 weeks | Dose-dependent reduction in lung tumor multiplicity; 93% fewer large tumors with 1% this compound.[7] | [7] |
| Colon Cancer | SENCAR | 333, 666, 1000, and 2000 mg/kg | Oral Gavage | 16 days | Dose-dependent increase in plasma and colonic mucosa this compound levels.[8] | [8] |
| Various Tissues | SENCAR | 50 mg/kg | Oral Gavage | Single dose | Rapid absorption with peak levels in liver, lung, stomach, and pancreas within 30 minutes.[9][10][11] | [9][10][11] |
| Various Tissues | SENCAR | 100 and 200 mg/kg/day | Oral Gavage | 3, 7, and 15 days | Significant increase in phase II enzyme activities in a dose- and time-dependent manner.[9][10][11] | [9][10][11] |
| Hepatocellular Carcinoma | BALB/c Nude | 0.4 g/kg | Oral Gavage | Not Specified | Suppressed tumor growth.[12] | [12] |
Table 2: Intraperitoneal (IP) Administration of this compound in Mouse Models
| Cancer Type | Mouse Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| NSCLC Xenograft | Athymic BALB/c nu/nu | 200 mg/kg | Intraperitoneal Injection | 5 days/week for 33 days | Inhibition of tumor growth and suppression of doxorubicin toxicity.[13] | [13] |
| Hepatotoxicity Model | Swiss Albino | 100 mg/kg | Intraperitoneal Injection | Single dose | Abrogated adverse histopathological changes in the liver.[14] | [14] |
| D-galactose-induced aging | Kunming | Not specified (D-gal i.p. at 150 mg/kg) | Intraperitoneal Injection | 28 days | Alleviated liver oxidative stress.[15] | [15] |
Table 3: Intravenous (IV) Administration of this compound in Mouse Models
| Condition | Mouse Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| Pharmacokinetics | C57Bl/6J | 20 mg/kg | Intravenous Injection | Single dose | Characterized serum and tissue pharmacokinetics of a water-soluble this compound formulation.[16] | [16] |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound are crucial for reproducible experimental outcomes.
Animal Handling and Care
-
Acclimatization: Allow mice to acclimate to the animal facility for at least one week prior to the start of any experiment.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., fasting).[9][10][11]
-
Monitoring: Monitor animals regularly for any signs of toxicity, such as weight loss or changes in behavior.[5]
Preparation of this compound for Administration
-
Oral Gavage:
-
For a 50 mg/kg dose, this compound can be dissolved in a water-based dosing solution containing 0.9% sodium chloride, 3% ethanol, 1% Tween 80, and 6.6 mM sodium hydroxide.[10]
-
First, completely dissolve the this compound in the required volume of ethanol and Tween 80.
-
Then, dilute with the sodium chloride and sodium hydroxide solutions to achieve the final desired concentration.[10]
-
Alternatively, for doses of 100 and 200 mg/kg, this compound can be dissolved in cottonseed oil.[9][10]
-
-
Dietary Admixture:
-
To prepare a diet containing a specific percentage of this compound (e.g., 0.1% w/w), mix the calculated amount of this compound with the powdered standard mouse chow.
-
Ensure thorough and homogenous mixing to guarantee uniform dosage.
-
-
Intraperitoneal Injection:
-
Prepare a sterile solution of this compound suitable for injection. The vehicle will depend on the specific this compound formulation used (e.g., water-soluble complex).
-
Warm the solution to room or body temperature before injection to minimize animal discomfort.[17]
-
Administration Procedures
-
Oral Gavage:
-
Gently restrain the mouse.
-
Use a proper-sized feeding needle to deliver the this compound solution directly into the stomach.
-
Administer the solution slowly to prevent regurgitation and aspiration.
-
-
Dietary Feeding:
-
Provide the this compound-containing diet to the mice as their sole food source.
-
Monitor food consumption to ensure adequate drug intake.[5]
-
-
Intraperitoneal (IP) Injection:
-
Properly restrain the mouse to expose the abdomen.[17]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid injuring internal organs.[17][18]
-
Disinfect the injection site with alcohol.[17]
-
Insert a 25-30 gauge needle at a 30-45° angle and inject the solution into the peritoneal cavity.[17][18]
-
Signaling Pathways and Experimental Workflows
This compound exerts its anticancer effects by modulating multiple signaling pathways.[1][3] The following diagrams illustrate some of the key pathways and a general experimental workflow for in vivo studies.
Diagram 1: Key Signaling Pathways Modulated by this compound
Caption: this compound inhibits multiple oncogenic signaling pathways.
Diagram 2: Extrinsic and Intrinsic Apoptotic Pathways Induced by this compound
Caption: this compound triggers both extrinsic and intrinsic apoptotic pathways.
Diagram 3: General Experimental Workflow for In Vivo this compound Studies
Caption: A typical workflow for evaluating this compound efficacy in mouse models.
References
- 1. A comprehensive evaluation of the therapeutic potential of this compound: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-metastatic Efficacy of this compound: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of this compound-Mediated Cancer Chemoprevention with Major Emphasis on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dietary feeding of this compound inhibits advance human prostate carcinoma growth in athymic nude mice and increases plasma insulin-like growth factor-binding protein-3 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the growth and progression of primary lung tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Tissue distribution of this compound, the major active constituent of silymarin, in mice and its association with enhancement of phase II enzymes: implications in cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a potential fasting mimetic, inhibits hepatocellular carcinoma by triggering extrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lung Cancer Management with this compound: A Historical and Translational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of this compound for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Alleviates Liver Oxidative Stress in D-Galactose-Treated Kunming Mice via Microbiota Homeostasis in a Microbiota-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serum and tissue pharmacokinetics of this compound after per os and i.v. administration to mice as a HP-β-CD lyophilized product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Silibinin Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of silibinin, a natural flavonoid derived from milk thistle, in cell culture experiments. This compound has demonstrated significant anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways in a wide range of cancer cell lines.[1][2][3][4] This document outlines detailed protocols for preparing and applying this compound, as well as for assessing its effects on cultured cells.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound are cell-line specific and dependent on the concentration and duration of treatment. The half-maximal inhibitory concentration (IC50) is a critical parameter for designing experiments.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| MDA-MB-231 | Breast Cancer | 100 | 24, 48, 72 | [1] |
| MCF-7 | Breast Cancer | 100 | 24, 48, 72 | [1] |
| DOX-resistant MDA-MB-435 | Breast Cancer | 200-570 | Not Specified | [1] |
| LNCaP | Prostate Cancer | 0.35 - 4.66 | Not Specified | [5] |
| DU145 | Prostate Cancer | 5.29 - 30.33 | Not Specified | [5][6] |
| PC-3 | Prostate Cancer | 5.29 - 30.33 | Not Specified | [5] |
| AsPC-1 | Pancreatic Cancer | Varies (Dose-dependent) | 24, 48, 72 | [7][8] |
| BxPC-3 | Pancreatic Cancer | Varies (Dose-dependent) | 24, 48, 72 | [7][8] |
| Panc-1 | Pancreatic Cancer | Varies (Dose-dependent) | 24, 48, 72 | [7][8] |
| H1299 | Non-small Cell Lung Cancer | 10 - 75 (Dose-dependent inhibition) | 24, 48, 72 | [9] |
| H460 | Non-small Cell Lung Cancer | 10 - 75 (Dose-dependent inhibition) | 24, 48, 72 | [9] |
| TCC-SUP | Bladder Cancer | Dose-dependent | Not Specified | [10] |
| T-24 | Bladder Cancer | Dose-dependent | Not Specified | [10] |
| SW480 | Colon Cancer | Not Specified | Not Specified | [11] |
| SW620 | Colon Cancer | Not Specified | Not Specified | [11] |
| Fet | Colon Cancer | ~75 µg/mL | 72 | [12] |
| Geo | Colon Cancer | ~75 µg/mL | 72 | [12] |
| HCT116 | Colon Cancer | ~40 µg/mL | 72 | [12] |
Note: The efficacy of this compound can vary based on the specific experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line of interest.
Experimental Protocols
Preparation of this compound Stock Solution
This compound has poor water solubility.[6][13] A common solvent for preparing a stock solution for cell culture is dimethyl sulfoxide (DMSO).[9][14][15]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex or gently heat the solution to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[16] The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[9]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control with DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[8]
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with desired concentrations of this compound for the chosen duration.
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound as required.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 2 hours (or overnight).[17]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations: Signaling Pathways and Experimental Workflow
This compound Treatment Experimental Workflow
References
- 1. A comprehensive evaluation of the therapeutic potential of this compound: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulatory effects of this compound in various cell signaling pathways against liver disorders and cancer - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Molecular Mechanisms of this compound-Mediated Cancer Chemoprevention with Major Emphasis on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound Causes Apoptosis and Cell Cycle Arrest in Some Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Human Non-small Cell Lung Cancer Cell Growth through Cell Cycle Arrest by Modulating Expression and Function of Key Cell Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound triggers apoptotic signaling pathways and autophagic survival response in human colon adenocarcinoma cells and their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavonoid, this compound, inhibits proliferation and promotes cell-cycle arrest of human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. bcpublication.org [bcpublication.org]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound reverses drug resistance in human small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Silibinin Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silibinin, a flavonoid derived from milk thistle, exhibits a wide range of therapeutic activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its clinical application is significantly hampered by its poor aqueous solubility and low oral bioavailability.[1][3][4] This document provides a comprehensive overview of various drug delivery systems designed to enhance the bioavailability of this compound. It includes detailed experimental protocols for the preparation and evaluation of these systems, a comparative summary of their pharmacokinetic profiles, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Challenge of this compound Bioavailability
This compound's therapeutic potential is well-documented, but its practical use is limited by its physicochemical properties. With a water solubility of less than 50 μg/mL, its absorption from the gastrointestinal tract is minimal, leading to an absolute oral bioavailability of approximately 0.95% in rats.[5][6] To overcome these limitations, various formulation strategies have been developed to improve its solubility, dissolution rate, and subsequent absorption. These strategies primarily focus on nanotechnology-based delivery systems.[1][3]
Advanced Delivery Systems for this compound
Several innovative delivery systems have been engineered to enhance the oral bioavailability of this compound. These include lipid-based formulations, polymeric nanoparticles, and complexation with phospholipids.
Key Formulation Strategies:
-
Nanoparticles: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced solubility and dissolution rates.[5][7] Amorphous nanoparticles, in particular, have higher free energy compared to their crystalline counterparts, further improving solubility.[7][8]
-
Lipid-Based Formulations: These include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and self-emulsifying drug delivery systems (SEDDS).[1] These systems encapsulate the lipophilic this compound in a lipid matrix, facilitating its absorption through the lymphatic pathway.
-
Phytosomes: This technology involves the formation of a complex between this compound and phospholipids (e.g., phosphatidylcholine) at a molecular level.[1][9] This complex, termed a phytosome, exhibits improved absorption and bioavailability compared to this compound alone.[1]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a solid state can enhance its dissolution rate.[10][11]
-
Micellar Systems: Polymeric micelles can encapsulate poorly soluble drugs like this compound, increasing their aqueous solubility and stability.[5][6]
Quantitative Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of various this compound formulations from preclinical and clinical studies, demonstrating the significant improvements in bioavailability achieved with advanced delivery systems.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Animal Models
| Formulation | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase (Fold) | Reference |
| Unprocessed this compound | Rabbits | 50 | 3.45 ± 0.07 | - | - | - | [12] |
| This compound Nanoparticles (APSP) | Rabbits | 50 | 23.76 ± 0.07 | - | - | 6.88 | [12] |
| Silymarin Premix | Pigs | 50 | 0.41 ± 0.08 | - | 0.59 ± 0.18 | - | [10][11] |
| Silymarin Solid Dispersion | Pigs | 50 | 1.19 ± 0.25 | - | 1.30 ± 0.07 | ~2.2 | [10][11] |
| This compound | Rats | 28 (i.g.) | 0.67 ± 0.13 | 0.20 | 0.45 ± 0.09 | - | [13] |
| This compound-Phosphatidylcholine Complex (SPC) | Cats | 10 (oral) | 0.0058 ± 0.0031 | - | 0.0061 ± 0.0035 | - | [14] |
| This compound (IV) | Cats | 55 mg/cat | 0.0871 ± 0.0442 | - | 0.0866 ± 0.0814 | - | [14] |
Table 2: Pharmacokinetic Parameters of Silymarin/Silibinin Formulations in Healthy Human Volunteers
| Formulation | Dose (as this compound) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Legalon® Capsule | 120 mg | 1.33 | 1.83 | 6.00 (AUCinf) | [15][16] |
| Silymarin Tablet | 120 mg | 1.13 | 2.10 | 4.63 (AUCinf) | [15][16] |
| Liverman® Capsule | 120 mg | 6.04 | 0.88 | 15.1 (AUCinf) | [15][16] |
| Silymarin SMEDDS Soft Capsule | 140 mg | 0.81 ± 0.35 | 0.80 | 0.68 ± 0.22 (AUCinf) | [17] |
Note: Direct comparison between studies should be made with caution due to differences in analytical methods, dosing, and study populations.
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of this compound delivery systems.
Preparation of this compound Nanoparticles
4.1.1. Antisolvent Precipitation with a Syringe Pump (APSP) [7][18]
-
Prepare a saturated solution of unprocessed this compound in ethanol.
-
Fill a syringe with the prepared this compound solution.
-
Inject the solution at a fixed flow rate (e.g., 2 mL/min) into deionized water (the antisolvent) under mechanical stirring (e.g., 3,000 rpm). The volume ratio of the drug solution to the antisolvent can be varied (e.g., 1:10, 1:15, 1:20 v/v).
-
Rapidly evaporate the solvent and antisolvent in a vacuum using a rotary evaporator to obtain the this compound nanoparticles.
4.1.2. Evaporative Precipitation of Nanosuspension (EPN) [7][18]
-
Prepare a saturated solution of unprocessed this compound in ethanol.
-
Quickly add an antisolvent, such as hexane, to the drug solution under mechanical stirring (e.g., 3,000 rpm). Different solvent-to-antisolvent ratios can be used (e.g., 1:10, 1:15, 1:20 v/v).
-
Obtain the nanosized drug particles by rapid vacuum evaporation of the solvent and antisolvent.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Solvent Emulsification Diffusion Technique [19]
-
Dissolve the chosen lipid (e.g., Dynasan 114, Glyceryl monostearate, Compritol 888 ATO) in an organic solvent mixture (e.g., 2 mL of ethanol:chloroform 1:1).
-
Disperse the desired amount of this compound in the lipid solution.
-
Prepare an aqueous surfactant solution (e.g., 5 mL of Soy lecithin, Poloxamer 407, or Tween 80).
-
Add the aqueous surfactant solution dropwise to the organic phase under continuous stirring.
-
Add ice-cold water to a final volume of 50 mL and continue stirring for 2 hours to allow for the diffusion of the organic solvent into the aqueous phase.
-
Separate the formed SLNs by centrifugation (e.g., 30 min at 5000 rpm).
-
Freeze-dry the resulting pellet, often with a cryoprotectant (e.g., 5-10% mannitol), to obtain a powder form of the SLNs.
In Vitro Dissolution Testing
USP Method II (Paddle Method) [7]
-
Use a USP dissolution apparatus II (paddle).
-
Maintain the dissolution medium (e.g., 900 mL of distilled water, 0.1 M HCl, or phosphate buffer pH 6.8) at 37.0 ± 0.5°C.
-
Set the paddle rotation speed to 50 rpm.
-
Add a specific amount of the this compound formulation (e.g., equivalent to 70 mg of this compound) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 10, 30, 60, 90 minutes).
-
Filter the samples through a suitable filter (e.g., Whatman filter paper No. 1).
-
Analyze the filtrate for this compound concentration using a validated analytical method, such as HPLC.
In Vivo Pharmacokinetic Study in Rats[20]
-
Fast male Wistar rats overnight with free access to water.
-
Administer the this compound formulation orally at a specific dose (e.g., 200 mg/kg as this compound).
-
Collect blood samples (approximately 300 µL) from the femoral artery at predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 45, 60, 90, 120, and 180 minutes) after dosing.
-
Centrifuge the blood samples (e.g., 2000g at 4°C for 10 min) to separate the plasma.
-
Store the plasma samples at -20°C until analysis.
-
Determine the plasma concentrations of this compound using a validated bioanalytical method, such as HPLC.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations: Diagrams and Workflows
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][20][21]
Caption: this compound's anticancer mechanism via modulation of key signaling pathways.
Experimental Workflow for Nanoparticle Formulation and Evaluation
The following diagram illustrates the typical workflow for developing and testing a this compound nanoparticle formulation.
Caption: Workflow for this compound nanoparticle formulation and bioavailability assessment.
Logical Relationship of Formulation Strategies to Improved Bioavailability
This diagram shows how different formulation strategies address the primary challenges of this compound's poor bioavailability.
Caption: How formulation strategies enhance this compound's bioavailability.
Conclusion
The development of advanced drug delivery systems, particularly those based on nanotechnology, has shown immense promise in overcoming the bioavailability challenges of this compound. Formulations such as nanoparticles, liposomes, phytosomes, and solid dispersions have consistently demonstrated significant improvements in the pharmacokinetic profile of this compound in both preclinical and clinical settings. These advancements pave the way for the successful clinical translation of this compound's therapeutic potential for a variety of diseases. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive evaluation of the therapeutic potential of this compound: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art | Semantic Scholar [semanticscholar.org]
- 4. Increased Loading, Efficacy and Sustained Release of this compound, a Poorly Soluble Drug Using Hydrophobically-Modified Chitosan Nanoparticles for Enhanced Delivery of Anticancer Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of this compound for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fabrication, characterization and in vitro evaluation of this compound nanoparticles: an attempt to enhance its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. Frontiers | In vitro Dissolution Testing and Pharmacokinetic Studies of Silymarin Solid Dispersion After Oral Administration to Healthy Pigs [frontiersin.org]
- 11. In vitro Dissolution Testing and Pharmacokinetic Studies of Silymarin Solid Dispersion After Oral Administration to Healthy Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of bioavailability and hepatoprotection by this compound through conversion to nanoparticles prepared by liquid antisolvent method - Arabian Journal of Chemistry [arabjchem.org]
- 13. scispace.com [scispace.com]
- 14. ovid.com [ovid.com]
- 15. Comparative bioavailability of this compound in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Bioavailability and Pharmacokinetics of Silymarin SMEDDS Formulation Study in Healthy Thai Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of this compound NPs [bio-protocol.org]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-metastatic Efficacy of this compound: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Silibinin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of silibinin in human plasma. This compound, the primary active constituent of silymarin from milk thistle, has garnered significant interest for its potential therapeutic applications, including hepatoprotective and anti-cancer properties.[1][2] The method outlined herein utilizes liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated for selectivity, linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in clinical and preclinical research.
Introduction
This compound, a flavonolignan derived from the milk thistle plant (Silybum marianum), is a well-documented hepatoprotective agent with potent antioxidant and anti-inflammatory properties.[1][2] Emerging research has also highlighted its chemopreventive and anti-cancer activities against various cancer types.[3][4] These therapeutic effects are attributed to its ability to modulate multiple cell signaling pathways involved in apoptosis, inflammation, and cellular defense against oxidative stress. Given its promising pharmacological profile, a reliable and sensitive analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development. This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Naringenin (Internal Standard, IS) (≥95% purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (drug-free)
-
β-glucuronidase (from Helix pomatia)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Standard Solution Preparation
Stock solutions of this compound and the internal standard (naringenin) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a methanol:water (1:1, v/v) mixture to create calibration standards ranging from 0.5 to 5000 ng/mL.[5] Quality control (QC) samples were prepared at low, medium, and high concentrations in a similar manner. All solutions were stored at -20°C.
Sample Preparation
-
Enzymatic Hydrolysis (for total this compound quantification) : To 200 µL of plasma sample, add 20 µL of β-glucuronidase solution and incubate at 37°C for 2 hours to deconjugate this compound glucuronides. For free this compound quantification, this step is omitted.[3][5]
-
Internal Standard Addition : Add 20 µL of the naringenin internal standard working solution (e.g., 1 µg/mL) to each plasma sample, calibration standard, and QC sample.[5]
-
Liquid-Liquid Extraction : Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.[3][5]
-
Vortexing : Vortex the tubes for 5 minutes.
-
Centrifugation : Centrifuge the samples at 4000 rpm for 10 minutes.
-
Supernatant Transfer : Transfer the upper organic layer to a clean tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol:water with 0.1% formic acid).
-
Final Centrifugation : Centrifuge at 13,000 rpm for 5 minutes.
-
Injection : Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | As required for optimal separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 481.1 → 301.1[5] |
| MRM Transition (Naringenin - IS) | m/z 271.1 → 151.0[5] |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500°C |
Method Validation and Performance
The method was validated according to regulatory guidelines for bioanalytical method validation.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.5 - 5000 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3][5][6] |
| Intra-day Precision (%RSD) | < 15%[4] |
| Inter-day Precision (%RSD) | < 15%[4] |
| Accuracy (%RE) | Within ±15%[4] |
| Recovery | > 85% |
Experimental Workflow
Caption: LC-MS/MS Sample Preparation Workflow for this compound Quantification.
Pharmacological Context: this compound's Mechanism of Action
This compound exerts its therapeutic effects by modulating key signaling pathways involved in cellular homeostasis and disease progression. Understanding these mechanisms is vital for interpreting pharmacokinetic and pharmacodynamic data.
Anti-Cancer Effects: Induction of Apoptosis
This compound induces apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
Caption: this compound-induced apoptotic signaling pathways.
Anti-Inflammatory and Antioxidant Effects
This compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway and promotes antioxidant defense by activating the Nrf2 pathway.
Caption: this compound's modulation of inflammatory and antioxidant pathways.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple and efficient sample preparation procedure, coupled with a rapid chromatographic run time, makes this method suitable for high-throughput analysis in pharmacokinetic studies. The established validation parameters demonstrate the robustness and accuracy of the method, ensuring high-quality data for research and drug development professionals. Furthermore, the elucidation of this compound's multifaceted mechanism of action underscores the importance of accurate quantification in understanding its therapeutic potential.
References
- 1. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-metastatic Efficacy of this compound: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of this compound-Mediated Cancer Chemoprevention with Major Emphasis on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrpub.org [hrpub.org]
Using Silibinin as a Positive Control in Antioxidant Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin, the major active constituent of silymarin extracted from milk thistle (Silybum marianum), is a well-characterized flavonolignan with potent antioxidant properties. Its multifaceted mechanism of action, encompassing direct free radical scavenging and modulation of endogenous antioxidant pathways, makes it an excellent positive control for a variety of in vitro and cell-based antioxidant assays. This document provides detailed application notes and standardized protocols for utilizing this compound as a reliable positive control, ensuring the accuracy and reproducibility of antioxidant research.
Mechanism of Antioxidant Action
This compound exerts its antioxidant effects through several key mechanisms:
-
Direct Radical Scavenging: this compound can directly scavenge a variety of reactive oxygen species (ROS), including hydroxyl and peroxyl radicals. This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize free radicals.
-
Enhancement of Endogenous Antioxidant Systems: this compound upregulates the expression and activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1] This is primarily achieved through the activation of the Nrf2-Keap1 signaling pathway.
-
Modulation of Signaling Pathways: this compound influences key signaling pathways involved in the cellular response to oxidative stress. It can inhibit the pro-inflammatory NF-κB pathway and modulate the JNK signaling cascade, both of which are linked to oxidative damage and inflammation.[1][2][3][4][5]
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of this compound has been evaluated in numerous studies. The following tables summarize its inhibitory concentration (IC50) values in common antioxidant assays, providing a reference for its expected performance as a positive control alongside other standard antioxidants like Trolox (a water-soluble analog of vitamin E) and Ascorbic Acid (Vitamin C).
Table 1: IC50 Values in DPPH Radical Scavenging Assay
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound (Silymarin) | 6.56 | ~13.6 | [6] |
| Trolox | ~5 - 15 | ~20 - 60 | [7] |
| Ascorbic Acid | ~5 | ~28 |
Table 2: IC50 Values in ABTS Radical Scavenging Assay
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound (Silymarin) | Not consistently reported | - | |
| Trolox | ~2 - 10 | ~8 - 40 | [7] |
| Ascorbic Acid | 50 | ~284 | [7] |
Note: IC50 values can vary depending on specific assay conditions, including solvent, pH, and incubation time. The values presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below, with this compound used as the positive control.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
This compound (Positive Control)
-
Trolox or Ascorbic Acid (Optional additional positive controls)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (Spectrophotometric grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store in the dark.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol.
-
Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare similar dilutions for the test compounds and other positive controls (Trolox, Ascorbic Acid).
-
-
Assay:
-
In a 96-well plate, add 100 µL of each sample/control dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.
-
For the sample blank (to account for sample color), add 100 µL of the sample dilution and 100 µL of methanol/ethanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
Percentage of DPPH radical scavenging activity (%) = [1 - (Absorbance of sample - Absorbance of sample blank) / Absorbance of blank control] x 100
-
Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
This compound (Positive Control)
-
Trolox or Ascorbic Acid (Optional additional positive controls)
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This is the ABTS•+ stock solution.
-
Before use, dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent.
-
Create a series of dilutions from the stock solution.
-
Prepare similar dilutions for the test compounds and other positive controls.
-
-
Assay:
-
In a 96-well plate, add 20 µL of each sample/control dilution to respective wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
For the blank control, add 20 µL of the solvent and 180 µL of the ABTS•+ solution.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity:
-
Percentage of ABTS•+ scavenging activity (%) = [1 - (Absorbance of sample / Absorbance of blank control)] x 100
-
Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.
-
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS induced by a pro-oxidant. 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation.
Materials:
-
This compound (Positive Control)
-
Quercetin (Optional additional positive control)
-
Adherent cell line (e.g., HepG2, HeLa)
-
Cell culture medium
-
DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or other ROS inducer
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add 100 µL of culture medium containing various concentrations of the test compound or this compound to the wells. Include a vehicle control (medium with the same solvent concentration used for the compounds).
-
Incubate for 1 hour at 37°C.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFH-DA solution in culture medium to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
ROS Induction and Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution (or other ROS inducer) in PBS to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 535 nm.
-
-
Calculation of Cellular Antioxidant Activity:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.
-
Cellular Antioxidant Activity (%) = [1 - (AUC of sample / AUC of control)] x 100
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates hepatic lipid accumulation and oxidative stress in mice with non-alcoholic steatohepatitis by regulating CFLAR-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application of Silibinin in 3D Organoid Culture Systems: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Silibinin, a natural flavonolignan derived from milk thistle, has demonstrated significant potential in modulating the behavior of cells within three-dimensional (3D) organoid and spheroid culture systems. These advanced in vitro models, which more closely mimic the complex microenvironment of in vivo tissues, have become invaluable tools in cancer research, developmental biology, and drug discovery. The application of this compound in these systems has yielded promising results across various cell types, including cancer stem cells and dermal papilla cells, highlighting its pleiotropic effects on cell signaling, proliferation, and differentiation.
Inhibition of Cancer Stem Cell Properties in 3D Spheroid Models:
In the context of oncology, this compound has been shown to effectively target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for initiation, progression, relapse, and therapy resistance. In 3D spheroid cultures of colorectal and breast cancer cells, this compound has been observed to:
-
Inhibit Spheroid Formation and Growth: this compound treatment leads to a reduction in the number and size of cancer cell spheroids, indicating an inhibitory effect on the self-renewal capacity of CSCs.
-
Reduce Stemness Marker Expression: A decrease in the expression of key CSC markers, such as CD133, has been reported in colorectal cancer spheroids following this compound treatment.
-
Induce Apoptosis: this compound promotes programmed cell death in cancer spheroids, contributing to the overall reduction in tumor cell viability.
-
Modulate Key Signaling Pathways: The anticancer effects of this compound in 3D models are associated with the modulation of critical signaling pathways, including the IL-4/6, STAT3, Akt, and Wnt/β-catenin pathways.
Promotion of Hair-Inductive Properties in Dermal Papilla Spheroids:
Beyond its anticancer effects, this compound has also been identified as a promoter of hair growth in 3D spheroid cultures of human dermal papilla (DP) cells. In this model system, this compound treatment has been shown to:
-
Enhance Spheroid Formation and Viability: this compound promotes the aggregation and viability of DP cells in 3D culture.
-
Activate Pro-Proliferative Signaling: The activation of the Akt and Wnt/β-catenin signaling pathways is a key mechanism by which this compound enhances the hair-inductive properties of DP spheroids.
-
Upregulate Hair Growth-Associated Genes: Treatment with this compound leads to the increased expression of genes crucial for hair follicle development and maintenance, such as WNT5a, LEF1, ALPL, VCAN, FGF7, and BMP2.[1][2][3]
These findings underscore the diverse applications of this compound in 3D organoid culture systems, making it a valuable compound for studying cancer biology, regenerative medicine, and for the development of novel therapeutic strategies.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in 3D spheroid culture systems.
Table 1: Effect of this compound on Breast Cancer Spheroid Viability
| Cell Line | IC50 of this compound (μM) | Treatment Duration | Reference |
| MCF-7 | 150 | 72 hours | [4][5] |
| MDA-MB-231 | 100 | 72 hours | [4][5] |
| MDA-MB-468 | 50 | 72 hours | [4][5] |
| T47D | 35.4 | 48 hours | [6] |
Table 2: Effect of this compound on Colorectal Cancer Spheroid Formation and Stemness
| Cell Line | Treatment | Effect on Sphere Number | Effect on CD133+ Cells | Reference |
| HCT-116 | This compound | Down-regulated | Down-regulated | [7][8] |
| HT-29 | This compound (up to 100 µg/mL) | Decreased colonosphere formation | Not specified | [9] |
Table 3: Effect of this compound on Gene Expression in Human Dermal Papilla Spheroids
| Gene | Effect of this compound Treatment | Signaling Pathway | Reference |
| WNT5a | Increased expression | Wnt/β-catenin | [1] |
| LEF1 | Increased expression | Wnt/β-catenin | [1] |
| ALPL | Increased expression | Hair induction | [1] |
| VCAN | Increased expression | Hair induction | [1] |
| FGF7 | Increased expression | Hair induction | [1] |
| BMP2 | Increased expression | Hair induction | [1] |
| p-AKT (S473) | Increased expression | Akt | [1] |
Experimental Protocols
Protocol 1: General Protocol for 3D Spheroid Culture and this compound Treatment
This protocol provides a general framework for the formation of 3D spheroids and subsequent treatment with this compound. Specific cell seeding densities and media compositions should be optimized for each cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116) or human dermal papilla cells
-
Complete cell culture medium
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Harvesting:
-
Culture cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
-
Spheroid Formation:
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 10,000 cells/well for cancer cell lines).
-
Seed the cells into the wells of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator for 48-72 hours to allow for spheroid formation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution (e.g., 100 mM in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove half of the medium from each well containing spheroids.
-
Add the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the spheroids with this compound for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Analysis:
-
Proceed with downstream analyses such as viability assays, imaging, RNA/protein extraction, or immunofluorescence as described in the subsequent protocols.
-
Protocol 2: Spheroid Viability/Cytotoxicity Assay (MTS/CellTiter-Glo® 3D)
This protocol describes how to assess the viability of 3D spheroids after this compound treatment.
Materials:
-
Spheroids treated with this compound (from Protocol 1)
-
MTS reagent or CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates (for luminescent assays)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Assay Preparation:
-
At the end of the this compound treatment period, allow the plate and assay reagents to equilibrate to room temperature.
-
-
MTS Assay:
-
Add the appropriate volume of MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
CellTiter-Glo® 3D Assay:
-
Transfer the spheroids and medium to an opaque-walled 96-well plate.
-
Add CellTiter-Glo® 3D reagent to each well in a volume equal to the volume of cell culture medium in the well.
-
Mix the contents on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control spheroids.
-
Plot the results to determine the IC50 value of this compound.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for analyzing changes in gene expression in spheroids treated with this compound.
Materials:
-
Spheroids treated with this compound (from Protocol 1)
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for WNT5a, LEF1, CD133)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Collect spheroids from each treatment group.
-
Extract total RNA using an appropriate RNA extraction kit, following the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.
-
Include no-template controls and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated spheroids compared to the vehicle control.
-
Protocol 4: Immunofluorescence Staining of Spheroids
This protocol provides a method for visualizing the expression and localization of specific proteins within intact spheroids.
Materials:
-
Spheroids treated with this compound (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-CD133)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation:
-
Carefully collect the spheroids and wash them with PBS.
-
Fix the spheroids in 4% PFA for 1-2 hours at room temperature.
-
Wash the fixed spheroids three times with PBS.
-
-
Permeabilization:
-
Permeabilize the spheroids with permeabilization buffer for 30-60 minutes at room temperature.
-
Wash the spheroids three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the spheroids in blocking buffer for 1-2 hours at room temperature.
-
-
Antibody Staining:
-
Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the spheroids three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash the spheroids three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 10-15 minutes.
-
Wash the spheroids with PBS.
-
Mount the spheroids on a glass slide using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained spheroids using a confocal microscope.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for studying the effects of this compound on 3D spheroids.
Caption: this compound's inhibitory effects on key signaling pathways in cancer spheroids.
References
- 1. Flavonoid this compound Increases Hair-Inductive Property Via Akt and Wnt/β-Catenin Signaling Activation in 3-Dimensional-Spheroid Cultured Human Dermal Papilla Cells [jmb.or.kr]
- 2. Flavonoid this compound Increases Hair-Inductive Property Via Akt and Wnt/β-Catenin Signaling Activation in 3-Dimensional-Spheroid Cultured Human Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid this compound Increases Hair-Inductive Property Via Akt and Wnt/β-Catenin Signaling Activation in 3-Dimensional-Spheroid Cultured Human Dermal Papilla Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. This compound exhibits anti-tumor effects in a breast cancer stem cell model by targeting stemness and induction of differentiation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 6. Synergistic Anticancer Effects of this compound and Chrysin in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Cancer Chemopreventive Activities of this compound on Colorectal Cancer through Regulation of E-Cadherin/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and colorectal cancer chemoprevention: a comprehensive review on mechanisms and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for Silibinin-Induced Protein Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the immunofluorescent detection of key protein markers modulated by silibinin, a natural flavonoid with recognized anti-cancer properties. The provided methodologies and data are intended to guide researchers in studying this compound's effects on apoptosis, autophagy, and epithelial-mesenchymal transition (EMT) in cancer cell lines.
Introduction to this compound
This compound, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), has demonstrated significant anti-neoplastic activities in a variety of cancer models.[1] Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways involved in cancer progression, including those regulating proliferation, apoptosis, autophagy, and metastasis.[2][3] Immunofluorescence staining is a powerful technique to visualize the subcellular localization and quantify the expression levels of proteins affected by this compound treatment, providing crucial insights into its mechanism of action.
Key Applications
This document outlines protocols for the immunofluorescent analysis of proteins involved in three key cellular processes affected by this compound:
-
Apoptosis: Detection of activated Caspase-3.
-
Autophagy: Visualization and quantification of LC3 puncta.
-
Epithelial-Mesenchymal Transition (EMT): Analysis of E-cadherin and YAP localization.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on the expression and activity of key protein markers.
Table 1: this compound-Induced Caspase-3 Activation
| Cell Line | This compound Concentration (µg/mL) | Treatment Duration (hours) | Fold Increase in Caspase-3 Activity (vs. Control) |
| Hep-55.1C | 150 | 24 | ~1.5 |
| Hep-55.1C | 150 | 48 | ~2.0 |
| Hep-55.1C | 150 | 72 | ~2.5 |
(Data adapted from a colorimetric assay)[4]
Table 2: this compound-Induced LC3 Puncta Formation
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Average Number of GFP-LC3 Puncta per Cell |
| 3T3-L1 | 0 (Control) | 24 | ~5 |
| 3T3-L1 | 25 | 24 | ~15 |
| 3T3-L1 | 50 | 24 | ~25 |
| 3T3-L1 | 100 | 24 | ~35 |
(Data represents quantification from fluorescence microscopy images)[5]
Table 3: Qualitative Changes in Protein Expression/Localization Induced by this compound
| Protein | Cell Line | This compound Treatment | Observed Effect via Immunofluorescence |
| YAP | PC-3 | 50 µM for 48h | Decreased overall YAP expression and nuclear localization.[6] |
| E-cadherin | H322, H358 | 12.5 µM for 120h | Increased E-cadherin expression at cell-cell junctions.[1] |
| N-cadherin | Ovarian Cancer Cells | Not specified | Reduced N-cadherin expression.[7] |
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells onto sterile glass coverslips placed in a multi-well plate at a density that will result in 60-80% confluency at the time of staining.[8]
-
Cell Adhesion: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and replace it with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
Protocol 1: Immunofluorescence Staining for Activated Caspase-3
This protocol is for the detection of cleaved (active) Caspase-3, a key marker of apoptosis.
Materials:
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 10% normal goat serum and 0.3% Triton X-100 in PBS)
-
Primary Antibody: Rabbit anti-cleaved Caspase-3
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade Mounting Medium
Procedure:
-
Rinsing: After this compound treatment, aspirate the medium and gently rinse the cells twice with warm PBS.[5]
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.[5][6]
-
Rinsing: Rinse the cells three times with PBS for 5 minutes each.[5]
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 5 minutes.[5]
-
Rinsing: Rinse three times with PBS for 5 minutes each.[5]
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Dilute the primary anti-cleaved Caspase-3 antibody in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[5]
-
Rinsing: Rinse three times with PBS for 5 minutes each.[5]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[6]
-
Rinsing: Rinse three times with PBS for 5 minutes each in the dark.[6]
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Final Rinse: Rinse once with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.[6]
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 2: Immunofluorescence Staining for LC3 Puncta (Autophagy)
This protocol is designed to visualize the formation of LC3-positive puncta, which are indicative of autophagosome formation.
Materials:
-
Same as Protocol 1, with the following substitution:
-
Primary Antibody: Rabbit anti-LC3B
Procedure:
Follow the same steps as in Protocol 1, substituting the anti-cleaved Caspase-3 antibody with the anti-LC3B antibody.
Quantification of LC3 Puncta:
-
Acquire high-resolution images of the stained cells.
-
For each cell, manually or using image analysis software (e.g., ImageJ), count the number of distinct LC3 puncta.[10]
-
A minimum of 30 cells per condition should be analyzed to obtain a statistically significant result.[5]
-
Calculate the average number of puncta per cell for each treatment condition.
Protocol 3: Immunofluorescence Staining for E-cadherin and YAP
This protocol allows for the visualization of changes in the expression and localization of E-cadherin, an epithelial marker, and YAP, a transcriptional co-activator involved in cell proliferation and EMT.
Materials:
-
Same as Protocol 1, with the following substitutions:
-
Primary Antibodies: Mouse anti-E-cadherin and Rabbit anti-YAP
-
Secondary Antibodies: Goat anti-mouse IgG conjugated to one fluorophore (e.g., Alexa Fluor 594) and Goat anti-rabbit IgG conjugated to a different fluorophore (e.g., Alexa Fluor 488).
Procedure:
-
Follow steps 1-6 of Protocol 1.
-
Primary Antibody Incubation: Prepare a solution containing both the anti-E-cadherin and anti-YAP primary antibodies diluted in blocking buffer. Incubate the coverslips with this solution overnight at 4°C.
-
Rinsing: Rinse three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Prepare a solution containing both fluorophore-conjugated secondary antibodies. Incubate the coverslips for 1-2 hours at room temperature, protected from light.
-
Follow steps 10-14 of Protocol 1 for counterstaining, mounting, and imaging.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflow for immunofluorescence staining.
Caption: this compound's multifaceted anti-cancer effects.
Caption: General immunofluorescence staining workflow.
References
- 1. This compound Synergizes with Histone Deacetylase and DNA Methyltransferase Inhibitors in Upregulating E-cadherin Expression Together with Inhibition of Migration and Invasion of Human Non-small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound relieves UVB-induced apoptosis of human skin cells by inhibiting the YAP-p73 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits constitutive activation of Stat3, and causes caspase activation and apoptotic death of human prostate carcinoma DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits the migration, invasion and epithelial-mesenchymal transition of prostate cancer by activating the autophagic degradation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts anti-cancer activity on human ovarian cancer cells by increasing apoptosis and inhibiting epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Uncovering Silibinin Resistance Mechanisms with Genome-Wide CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin, a natural flavonolignan derived from milk thistle, has demonstrated promising anti-cancer properties and the ability to sensitize cancer cells to conventional chemotherapies.[1][2] However, the development of resistance remains a significant hurdle in cancer therapy. Identifying the genetic drivers of this compound resistance is crucial for developing effective combination therapies and predicting clinical outcomes. This application note provides a detailed protocol for a pooled, genome-wide CRISPR-Cas9 knockout screen to systematically identify genes whose inactivation leads to this compound resistance.
CRISPR-Cas9 technology offers a powerful and unbiased approach for functional genomic screening.[3][4][5][6] By creating a diverse population of cells, each with a single gene knockout, we can identify which genetic perturbations confer a survival advantage in the presence of a selective pressure, such as a cytotoxic drug.[7][8] This positive selection screen allows for the identification and quantification of single-guide RNAs (sgRNAs) that are enriched in the surviving cell population. The genes targeted by these enriched sgRNAs represent candidate resistance genes.
Principle of the Assay
The experimental workflow is based on a positive selection strategy. A population of cancer cells stably expressing the Cas9 nuclease is transduced with a pooled lentiviral sgRNA library targeting every gene in the human genome. This ensures that, at a low multiplicity of infection (MOI), most cells receive a single sgRNA, leading to the knockout of a specific gene. Following transduction and selection of successfully transduced cells, a portion of the cell population is harvested to serve as a baseline reference (T0). The remaining cells are cultured in the presence of a predetermined concentration of this compound. Over time, cells with gene knockouts that confer resistance will proliferate, while sensitive cells will be eliminated. By comparing the sgRNA representation in the this compound-treated population to the T0 population using next-generation sequencing (NGS), we can identify the genes whose loss confers resistance to this compound.
Experimental Protocols
Protocol 1: Cell Line Selection and this compound IC50 Determination
-
Cell Line Selection: Choose a cancer cell line relevant to the therapeutic context of this compound (e.g., lung, prostate, or breast cancer cell lines). For this protocol, we will use the human non-small cell lung cancer (NSCLC) cell line A549.
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
IC50 Determination:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM).
-
Incubate for 72 hours.
-
Assess cell viability using a standard method such as the MTT assay.
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits cell growth by 50%. This value will be used to determine the selection pressure for the CRISPR screen (typically 1-2x IC50).
-
Protocol 2: Generation of Cas9-Expressing Cells
-
Lentivirus Production: Produce lentiviral particles carrying the Cas9 gene (e.g., lentiCas9-Blast) by transfecting HEK293T cells with the Cas9 plasmid and packaging plasmids.
-
Transduction: Transduce the A549 cells with the Cas9-expressing lentivirus at an MOI of <1 to ensure single-copy integration.
-
Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., blasticidin for lentiCas9-Blast) for 7-10 days.
-
Validation: Confirm Cas9 expression and activity using a functional assay, such as the GFP-knockout reporter assay or by assessing the cleavage of a target gene.
Protocol 3: CRISPR-Cas9 Library Transduction
-
Library Selection: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, TKOv3).[3][9]
-
Lentivirus Production: Produce the pooled sgRNA lentiviral library.
-
Titration: Determine the viral titer to calculate the appropriate volume for transduction at a low MOI (0.3-0.5).
-
Transduction: Transduce the Cas9-expressing A549 cells with the sgRNA library. Ensure a sufficient number of cells are transduced to maintain a library coverage of at least 200-500 cells per sgRNA.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.
Protocol 4: this compound Positive Selection Screen
-
Baseline Sample (T0): After antibiotic selection, harvest a representative population of cells (at least 20 million cells) to serve as the T0 baseline.
-
This compound Treatment: Plate the remaining cells and treat with this compound at the predetermined selection concentration (e.g., 1.5x IC50).
-
Cell Maintenance: Continuously culture the cells in the presence of this compound, passaging as needed. Monitor cell viability and replenish the this compound-containing media every 2-3 days. The selection period can range from 14 to 28 days.
-
Harvesting: Once significant enrichment of a resistant population is observed, harvest the surviving cells.
Protocol 5: Genomic DNA Extraction and sgRNA Sequencing
-
gDNA Extraction: Extract genomic DNA (gDNA) from the T0 and this compound-treated cell pellets using a high-quality gDNA extraction kit.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.[9]
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq). Aim for a read depth of at least 200-500 reads per sgRNA.
Data Presentation
Table 1: Hypothetical sgRNA Read Counts from Next-Generation Sequencing
| sgRNA ID | Gene | T0 Read Count | This compound Treated Read Count |
| sgRNA-1234 | GENE-A | 150 | 8560 |
| sgRNA-1235 | GENE-A | 125 | 7980 |
| sgRNA-5678 | GENE-B | 210 | 150 |
| sgRNA-5679 | GENE-B | 198 | 135 |
| sgRNA-9101 | GENE-C | 180 | 6540 |
| sgRNA-9102 | GENE-C | 165 | 6210 |
| sgRNA-CTRL-1 | Non-Targeting | 250 | 245 |
| sgRNA-CTRL-2 | Non-Targeting | 230 | 235 |
Table 2: Hypothetical Gene-Level Analysis Results from MAGeCK
| Gene Symbol | Number of sgRNAs | Log2 Fold Change (Median) | p-value | FDR |
| GENE-A | 2 | 6.05 | 1.2e-6 | 2.5e-5 |
| GENE-C | 2 | 5.50 | 3.5e-6 | 4.8e-5 |
| GENE-D | 3 | 4.80 | 1.1e-5 | 9.7e-5 |
| GENE-E | 2 | -0.15 | 0.85 | 0.92 |
| GENE-B | 2 | -0.50 | 0.21 | 0.35 |
Visualizations
Experimental Workflow
References
- 1. This compound reverses drug resistance in human small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes chemo-resistant breast cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 9. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Troubleshooting Silibinin insolubility in aqueous solutions
Welcome to the technical support center for troubleshooting silibinin insolubility in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is a highly hydrophobic and non-ionizable molecule, which makes it practically insoluble in water.[1] Its poor water solubility is a well-documented challenge in its clinical and experimental application. The aqueous solubility of this compound is reported to be less than 50 μg/mL.[1][2]
Q2: I'm observing precipitation when adding my this compound stock solution (in organic solvent) to my aqueous buffer. What is happening?
A2: This is a common issue known as "salting out" or precipitation. When a concentrated stock of this compound in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the solubility of this compound drastically decreases, causing it to precipitate out of the solution. While this compound is soluble in organic solvents like DMSO, DMF, and acetone, it is only sparingly soluble in aqueous buffers.[3]
Q3: Can I increase the pH of my aqueous solution to improve this compound solubility?
A3: Yes, increasing the pH of the aqueous solution can moderately increase the solubility of this compound.[4] this compound behaves as a weak acid, and its solubility increases with a rise in pH.[4] However, this approach may not be suitable for all experimental conditions, especially those requiring a specific physiological pH.
Q4: Are there any ready-to-use, water-soluble derivatives of this compound available?
A4: Yes, more soluble derivatives of this compound have been synthesized to overcome its low water solubility. Examples include this compound-C-2',3-dihydrogen succinate disodium salt and this compound-phosphatidylcholine complex (Siliphos®).[5][6][7] These are often evaluated in clinical trials for liver diseases.[5][6]
Troubleshooting Guides
Issue 1: Inability to Achieve Desired Concentration in Aqueous Media
If you are struggling to dissolve this compound directly in your aqueous experimental medium, consider the following strategies:
This method involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a hydrophobic compound.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.
-
General Protocol:
-
Prepare a high-concentration stock solution of this compound in your chosen organic solvent (e.g., 10-20 mg/mL in DMSO or DMF).[3]
-
Gradually add the stock solution to your aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Important: Be mindful of the final concentration of the organic solvent in your experimental medium, as it can affect cellular viability and other experimental outcomes. It is recommended to keep the final solvent concentration as low as possible (typically <1%).
-
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate them.
-
Recommended Surfactants: Polysorbate 80 (Tween 80) and Poloxamer 188 are effective solubilizers for this compound.[8] A study showed that PVP and Tween 80 significantly increased the solubility of silymarin (the extract containing this compound).[9]
Issue 2: Poor Bioavailability and Efficacy in In Vivo or Cell-Based Assays
Due to its low solubility, this compound often exhibits poor absorption and bioavailability.[5][9] Advanced formulation strategies can be employed to overcome this limitation.
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Recommended Cyclodextrin: β-cyclodextrin and its derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[10]
-
Experimental Workflow:
Caption: Workflow for preparing this compound-β-cyclodextrin inclusion complexes.
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, improving their solubility and delivery.
-
Experimental Workflow:
Caption: General workflow for preparing this compound-loaded liposomes.
Converting this compound into nanoparticles can significantly increase its surface area, leading to enhanced solubility and dissolution rates.[11]
-
Experimental Workflow:
Caption: Workflow for this compound nanoparticle preparation.
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and the improvements achieved with different formulation strategies.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | ~50 µg/mL | [1] |
| Water (37°C) | 51.06 mg/L | [8] |
| Ethanol | ~0.1 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| Acetone | ≥20 mg/mL | [1] |
| 1:9 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Table 2: Enhanced Aqueous Solubility of this compound Formulations
| Formulation Strategy | Achieved Solubility/Improvement | Reference |
| Nanocrystals | 144 ± 9 µg/mL (vs. 20.6 ± 1.3 µg/mL for raw material) | [12] |
| Nanoparticles (EPN method) | 0.391 mg/mL (vs. 0.244 mg/mL for pure this compound) | [11] |
| Silybin-L-proline cocrystal | 44.4-fold increase in apparent solubility at pH 2.0 | [13] |
| Solid Dispersion (with TPGS) | 23-fold increase in solubility | [14] |
| Mixed Micelles | 10.0 ± 1.1 mg/mL | [2] |
| Nanomicelles | ~6-fold increase in solubility | [15] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes using the Proliposome Method
This protocol is adapted from Jovanović et al.[16]
-
Materials:
-
Phospholipids (e.g., Phospholipon 90G)
-
This compound
-
Ethanol
-
Ultrapure water
-
-
Procedure:
-
Prepare a mixture of 10 g of phospholipids and 1 g of this compound in 40 mL of ethanol.[16]
-
Stir and heat the mixture to 50–60 °C for 15 minutes.[16]
-
Cool the mixture to 25 °C.[16]
-
Add 80 mL of ultrapure water in small portions while stirring.[16]
-
Continue stirring the mixture for 1 hour at 800 rpm to allow for the formation of multilamellar vesicles (MLVs).[16]
-
-
Determination of Encapsulation Efficiency:
-
Centrifuge the liposome dispersion to separate the free, unencapsulated this compound.[17][18]
-
Measure the concentration of this compound in the supernatant using a spectrophotometer at 280 nm.[16][17][18]
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE (%) = (Total amount of this compound - Amount of free this compound) / Total amount of this compound * 100
-
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Co-precipitation
This protocol is based on the method described by Ghosh et al.[19][20]
-
Materials:
-
This compound (or Silymarin)
-
β-cyclodextrin
-
Acetone
-
Distilled water
-
-
Procedure:
-
Dissolve silymarin in acetone at 25°C.[19]
-
In a separate container, dissolve the required molar equivalent of β-cyclodextrin in hot distilled water.[19]
-
Add the β-cyclodextrin solution dropwise into the silymarin solution with continuous stirring for one hour.[19]
-
Filter the resulting complex and dry it under a vacuum.[19]
-
Store the dried solid mass in a desiccator until a constant weight is achieved.[19]
-
Pulverize the dried product and pass it through a sieve (e.g., No. 100).[19]
-
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This is a general guideline based on established methods.[21][22][23][24]
-
Instrumentation:
-
HPLC system with a UV or MS/MS detector
-
C18 reverse-phase column
-
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Quantification:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound solubilization: combined effect of co-solvency and inclusion complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fabrication, characterization and in vitro evaluation of this compound nanoparticles: an attempt to enhance its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanocrystal Formulation to Enhance Oral Absorption of Silybin: Preparation, In Vitro Evaluations, and Pharmacokinetic Evaluations in Rats and Healthy Human Subjects [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Liposome Encapsulation Enhances the Antidiabetic Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. doisrpska.nub.rs [doisrpska.nub.rs]
- 19. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jyoungpharm.org [jyoungpharm.org]
- 21. Developing a high-performance liquid chromatography fast and accurate method for quantification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin [mdpi.com]
- 25. Development of an HPLC-MS/MS Method for the Determination of Silybin in Human Plasma, Urine and Breast Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Silibinin Concentration for Maximum Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silibinin. The information is designed to help optimize experimental design and overcome common challenges to achieve maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cancer cell line and the duration of treatment. Generally, effective concentrations range from 50 µM to 200 µM for inducing apoptosis and cell cycle arrest in various cancer cell types.[1][2] It is always recommended to perform a dose-response experiment to determine the specific IC50 (half-maximal inhibitory concentration) for your cell line of interest.
Q2: How does this compound exert its anti-cancer effects?
This compound's anti-cancer activity is multi-faceted. It has been shown to directly inhibit the STAT3 signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis.[3][4][5] Additionally, this compound induces apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[6][7][8][9] It also causes cell cycle arrest, primarily at the G1/S and G2/M checkpoints, by modulating the expression and activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).[6][10][11][12][13]
Q3: What are the known challenges of working with this compound in vitro?
A primary challenge is this compound's poor water solubility.[14] This can lead to precipitation in cell culture media, affecting the actual concentration delivered to the cells and leading to inconsistent results. Careful preparation of stock solutions and final dilutions is crucial.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| MCF-7 | Breast Cancer | 150 | 72 | [1] |
| MDA-MB-231 | Breast Cancer | 100 | 72 | [1] |
| MDA-MB-468 | Breast Cancer | 50 | 72 | [1] |
| LNCaP | Prostate Cancer | ~43 | Not Specified | [15] |
| PC-3 | Prostate Cancer | >100 | Not Specified | [15] |
| DU145 | Prostate Cancer | >100 | Not Specified | [15] |
| H69 | Small-Cell Lung Cancer | 60 | 120 | [16] |
| VPA17 (drug-resistant) | Small-Cell Lung Cancer | 60 | 120 | [16] |
| AsPC-1 | Pancreatic Cancer | ~100 | 48 | |
| Panc-1 | Pancreatic Cancer | ~200 | 48 | |
| BxPC-3 | Pancreatic Cancer | ~200 | 48 | |
| HepG2 | Liver Cancer | >20 | 72 | |
| HT29 | Colon Cancer | >20 | 72 | |
| NCI-H1299 | Lung Carcinoma | >20 | 72 |
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Medium
-
Problem: A visible precipitate forms in the cell culture wells after adding this compound.
-
Cause: this compound has low aqueous solubility and can precipitate when the concentration of the organic solvent (like DMSO) is not sufficiently low in the final culture volume.
-
Solution:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 50-100 mM). Ensure it is fully dissolved.
-
Use a serial dilution approach: When preparing working concentrations, perform an intermediate dilution in serum-free media before adding to the final culture plate.
-
Ensure final DMSO concentration is low: The final concentration of DMSO in the cell culture medium should ideally be below 0.5%, and not exceed 1%, to maintain solubility and minimize solvent-induced cytotoxicity.
-
Pre-warm the medium: Adding the this compound stock to pre-warmed media can sometimes help prevent precipitation.
-
Vortex immediately after dilution: Ensure thorough mixing immediately after adding the this compound stock to the medium.
-
Issue 2: Inconsistent or No Effect on Cell Viability (MTT Assay)
-
Problem: The MTT assay shows inconsistent results or no significant decrease in cell viability after this compound treatment.
-
Cause: This could be due to several factors including sub-optimal drug concentration, issues with the MTT reagent, or cell line-specific resistance.
-
Troubleshooting Steps:
-
Verify this compound concentration and solubility: Ensure no precipitation has occurred.
-
Optimize cell seeding density: Too few or too many cells can affect the accuracy of the MTT assay. Perform a cell titration experiment to find the optimal seeding density for your cell line.
-
Check MTT reagent: Ensure the MTT reagent is fresh and has been stored correctly (protected from light).
-
Increase incubation time: Some cell lines may require longer exposure to this compound to exhibit a significant effect. Consider extending the treatment duration (e.g., from 24h to 48h or 72h).
-
Include positive and negative controls: Use a known cytotoxic agent as a positive control and a vehicle (DMSO) control to ensure the assay is working correctly.
-
Consider alternative viability assays: If problems persist, consider using a different viability assay such as the XTT, WST-1, or a crystal violet assay.
-
Issue 3: Faint or No Phospho-STAT3 (p-STAT3) Signal in Western Blot
-
Problem: After treating cells with this compound, the western blot for p-STAT3 shows a very weak or no band, while total STAT3 is present.
-
Cause: This could be due to effective inhibition by this compound, but also due to technical issues during sample preparation or the western blotting procedure.
-
Troubleshooting Steps:
-
Use a positive control: Treat cells with a known activator of STAT3 (e.g., IL-6) to ensure the antibody and detection system are working.
-
Optimize antibody concentrations: The primary antibody concentration may need to be increased, or the secondary antibody may not be sensitive enough.
-
Include phosphatase inhibitors: It is crucial to add phosphatase inhibitors to your lysis buffer to prevent the dephosphorylation of STAT3 during sample preparation.
-
Check transfer efficiency: Use a Ponceau S stain to visualize total protein on the membrane after transfer to ensure efficient transfer, especially for a protein of STAT3's size (~88 kDa).
-
Optimize blocking: Over-blocking or using an inappropriate blocking agent (e.g., milk for some phospho-antibodies) can mask the epitope. Try blocking with 5% BSA in TBST.
-
Increase protein loading: If the p-STAT3 signal is inherently low in your cells, increasing the amount of protein loaded onto the gel may help.
-
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium (ensuring the final DMSO concentration is consistent and non-toxic across all wells). Replace the existing medium with the this compound-containing medium. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for p-STAT3
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Normalization: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal. Also, use a loading control like β-actin or GAPDH to ensure equal protein loading.
Flow Cytometry for Cell Cycle Analysis
-
Cell Harvesting: Following this compound treatment, harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, collecting the fluorescence data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound directly inhibits the STAT3 signaling pathway.
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Caption: this compound induces cell cycle arrest by modulating key regulators.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 2. cell lines ic50: Topics by Science.gov [science.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kumc.edu [kumc.edu]
- 7. This compound inhibits accumulation of myeloid-derived suppressor cells and tumor growth of murine breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Causes Apoptosis and Cell Cycle Arrest in Some Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Technical Support Center: Silibinin Stability in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Silibinin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
A1: this compound is a naturally occurring flavonolignan and the major active component of silymarin, an extract from milk thistle seeds. It is widely investigated for its potential anti-cancer, anti-inflammatory, and hepatoprotective properties. The stability of this compound in cell culture is a critical concern because its degradation can lead to a decrease in its effective concentration, resulting in inaccurate and irreproducible experimental outcomes. Understanding and preventing its degradation is essential for obtaining reliable data.
Q2: What are the primary factors that contribute to this compound degradation in cell culture media?
A2: The main factors contributing to this compound degradation in aqueous environments like cell culture media are:
-
pH: this compound is unstable in neutral to basic conditions (pH > 7.4). Since most cell culture media are buffered around pH 7.2-7.4, this can contribute to its degradation over time.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Prolonged heating above 100°C causes disruption of its molecular structure, and even the standard incubation temperature of 37°C can contribute to its breakdown over longer experimental periods.
-
Oxidation: this compound is susceptible to oxidation, which can be catalyzed by atmospheric oxygen and components within the cell culture medium.
-
Light Exposure: Flavonoids, including this compound, can be sensitive to light. Exposure to light, including the fluorescent lighting in cell culture hoods and incubators, can lead to photodegradation.
-
Interactions with Media Components: this compound can bind to proteins, such as albumin present in Fetal Bovine Serum (FBS), which may affect its stability and bioavailability to the cells.[1]
Q3: How should I prepare and store a stock solution of this compound?
A3: Due to its poor water solubility, this compound should be dissolved in a polar aprotic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions.
-
Stock Concentration: A high-concentration stock solution (e.g., 50-100 mM) is recommended to minimize the final concentration of DMSO in the cell culture medium (ideally ≤ 0.1%).
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles.
Q4: I'm observing a precipitate after adding this compound to my cell culture medium. What should I do?
A4: Precipitation of this compound in cell culture medium is a common issue due to its low aqueous solubility. Here are some troubleshooting steps:
-
Solvent Shock: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to precipitate. To avoid this, add the stock solution dropwise while gently vortexing or swirling the medium.
-
Final Concentration: The final concentration of this compound may be too high for its solubility in the medium. Consider performing a dose-response experiment to determine the maximum soluble concentration.
-
Pre-warm the Medium: Adding the this compound stock to pre-warmed (37°C) medium can sometimes improve solubility.
-
Serum Concentration: The presence of serum can sometimes help to solubilize hydrophobic compounds. If you are using low-serum or serum-free media, solubility issues may be more pronounced.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological effects. | This compound degradation in the culture medium, leading to a lower effective concentration. | - Prepare fresh working solutions of this compound for each experiment.- Minimize the time between adding this compound to the medium and treating the cells.- Protect the this compound-containing medium from light.- Consider refreshing the medium with freshly prepared this compound for long-term experiments (e.g., every 24 hours). |
| Precipitation in the cell culture medium upon addition of this compound stock. | - Final concentration exceeds solubility.- "Solvent shock" from rapid dilution.- Low temperature of the medium. | - Perform a serial dilution of your stock solution in pre-warmed (37°C) media to create an intermediate dilution before preparing the final concentration.- Add the this compound stock solution to the medium slowly and with gentle agitation.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). |
| Visible color change of the medium (e.g., yellowing) over time. | Oxidation of this compound. | - Prepare fresh media for each experiment.- Minimize the headspace in storage containers to reduce oxygen exposure.- If possible, work in a low-oxygen environment, although this is not practical for most standard cell culture. |
| Variability in results between experiments. | - Inconsistent preparation of this compound solutions.- Degradation of stock solution due to improper storage (e.g., multiple freeze-thaw cycles, light exposure). | - Standardize the protocol for preparing and handling this compound solutions.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Always store stock and working solutions protected from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution of this compound and dilute it to a working concentration in cell culture medium with minimal precipitation and degradation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 100 mM):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound powder. This compound has a molecular weight of 482.44 g/mol . To prepare 1 ml of a 100 mM stock solution, dissolve 48.24 mg of this compound in 1 ml of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting tubes (e.g., amber tubes or wrap clear tubes in aluminum foil).
-
Store the aliquots at -20°C or -80°C for long-term storage (up to 6 months).[2]
-
-
Working Solution Preparation (e.g., 100 µM):
-
Pre-warm the complete cell culture medium to 37°C.
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
To minimize "solvent shock," perform a serial dilution. For example, first, dilute the 100 mM stock 1:100 in pre-warmed medium to get a 1 mM intermediate solution.
-
Then, dilute the 1 mM intermediate solution 1:10 in pre-warmed medium to achieve the final 100 µM concentration. Add the this compound solution dropwise while gently swirling the medium.
-
Use the freshly prepared working solution immediately for cell treatment. Do not store diluted aqueous solutions of this compound.
-
Protocol 2: Monitoring this compound Stability in Cell Culture Media using UV-Vis Spectrophotometry
Objective: To provide a simplified method for assessing the relative stability of this compound in cell culture medium over time. Note: This method is less sensitive and specific than HPLC but can be used for routine checks.
Materials:
-
UV-Vis Spectrophotometer and quartz cuvettes
-
This compound
-
Methanol, spectroscopy grade
-
Cell culture medium (the same type used in your experiments)
-
37°C incubator
Procedure:
-
Prepare a Standard Curve:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a series of standards by diluting the stock solution in methanol to concentrations ranging from 2 to 12 µg/mL.
-
Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of this compound, which is approximately 288 nm.[3]
-
Plot a standard curve of absorbance versus concentration.
-
-
Sample Preparation and Incubation:
-
Prepare a working solution of this compound in your cell culture medium at the desired experimental concentration (e.g., 50 µM).
-
As a blank, use the same cell culture medium without this compound.
-
At time point 0, take an aliquot of the this compound-containing medium, dilute it with methanol to fall within the range of your standard curve, and measure its absorbance at 288 nm.
-
Incubate the remaining this compound-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2, in a dark or light-exposed incubator).
-
At subsequent time points (e.g., 6, 12, 24, 48 hours), collect aliquots, dilute with methanol, and measure the absorbance.
-
-
Data Analysis:
-
Use the standard curve to determine the concentration of this compound in your samples at each time point.
-
Plot the concentration of this compound versus time to visualize its degradation profile.
-
Quantitative Data Summary
While specific degradation kinetics in cell culture media are not extensively published, the following table summarizes the known stability characteristics of this compound. Researchers are encouraged to determine the stability under their specific experimental conditions.
| Parameter | Condition | Observation | Reference(s) |
| pH Stability | Neutral to Basic (pH > 7.4) | Unstable | [General knowledge] |
| Thermal Stability | > 100°C | Degradation occurs | [General knowledge] |
| Photostability | Exposure to light | Susceptible to photodegradation | [General knowledge] |
| Stock Solution Stability (in DMSO) | -20°C, protected from light | Stable for at least 1 month | [2] |
| Stock Solution Stability (in DMSO) | -80°C, protected from light | Stable for at least 6 months | [2] |
| Aqueous Solution Stability | Room Temperature | Not recommended for storage > 24 hours | [General knowledge] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Experimental Workflow
References
Technical Support Center: Navigating the Nuances of Silibinin in Experimental Research
Welcome to the technical support center for researchers utilizing Silibinin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the off-target effects of this pleiotropic compound. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to design robust experiments and accurately interpret their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: this compound is a flavonoid known for its pleiotropic effects, meaning it interacts with multiple cellular targets. While its intended therapeutic effects are often linked to its antioxidant and anti-inflammatory properties, it can also modulate a wide range of signaling pathways that may be considered "off-target" depending on the experimental context. Key pathways affected include the MAPK/ERK, PI3K/Akt/mTOR, and NF-κB signaling cascades.[1][2][3] Researchers should be aware that observed cellular phenotypes may be a composite of these on- and off-target activities.
Q2: How can I differentiate between on-target and off-target effects in my experiments?
A2: Distinguishing between on-target and off-target effects is critical for validating your findings. Several experimental strategies can be employed:
-
Rescue Experiments: If you hypothesize that this compound's effect is due to the inhibition of a specific protein, introducing a drug-resistant mutant of that protein should reverse the on-target effects.
-
Use of Structurally Unrelated Inhibitors: Employing other known inhibitors of the same target that are structurally different from this compound can help confirm that the observed phenotype is due to the inhibition of the intended target.
-
Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target should phenocopy the effects of this compound if it is acting on-target.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target in a cellular context.[1][4][5][6][7]
Q3: What is a typical concentration range for using this compound in cell culture experiments, and how can I avoid off-target effects related to concentration?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the endpoint being measured. IC50 values have been reported to range from the low micromolar to over 200 µM.[5][8][9][10][11] It is crucial to perform a dose-response curve for your specific cell line and assay. To minimize off-target effects, it is generally recommended to use the lowest effective concentration and to be cautious when using concentrations significantly above the IC50 for the intended target. High concentrations are more likely to engage lower-affinity off-targets.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results | 1. this compound precipitation in culture media. 2. Inconsistent cell seeding density. 3. Cell line heterogeneity. | 1. Ensure complete solubilization of this compound stock (e.g., in DMSO) and dilute fresh for each experiment. Visually inspect media for precipitates. 2. Optimize and standardize cell seeding density for your specific assay. 3. Use low-passage number cells and ensure a homogenous cell population. |
| Observed phenotype does not match expectations based on the intended target | 1. Dominant off-target effects. 2. this compound is affecting a different node in the signaling pathway than anticipated. 3. The intended target is not expressed or is non-functional in your cell line. | 1. Perform kinome profiling to identify other kinases inhibited by this compound. 2. Conduct Western blotting to assess the phosphorylation status of key upstream and downstream effectors of the intended target. 3. Confirm the expression and activity of the target protein in your cell line via Western blot or other relevant assays. |
| High levels of cytotoxicity at concentrations expected to be selective | 1. Potent off-target toxicity. 2. On-target toxicity is more potent than anticipated in your specific cell model. 3. Solvent (e.g., DMSO) toxicity. | 1. Test this compound in a non-cancerous cell line to assess general cytotoxicity. 2. Carefully titrate the concentration of this compound to find a therapeutic window. 3. Ensure the final concentration of the solvent is consistent across all experimental conditions and is below the toxic threshold for your cells. |
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound and its derivatives in various cell lines. This data can serve as a starting point for determining appropriate experimental concentrations.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 150 | [8] |
| MDA-MB-231 | Breast Cancer | 100 | [8] |
| MDA-MB-468 | Breast Cancer | 50 | [8] |
| LNCaP | Prostate Cancer | 43.03 ± 7.84 | [10] |
| PC-3 | Prostate Cancer | >100 | [6] |
| DU145 | Prostate Cancer | >100 | [6] |
| HepG2 | Liver Cancer | >20 | [5] |
| HT29 | Colon Cancer | >20 | [5] |
| NCI-H1299 | Lung Cancer | >20 | [5] |
| KB | Oral Cancer | 555 µg/ml | [12] |
| A549 | Lung Cancer | 511 µg/ml | [12] |
| YD10B | Oral Cancer | ~100 | [13] |
| Ca9-22 | Oral Cancer | ~100 | [13] |
| CT26 | Colorectal Cancer | ~50 (at 24h) |
Table 2: IC50 Values of this compound Derivatives in Prostate Cancer Cell Lines
| Compound | LNCaP (µM) | DU145 (µM) | PC-3 (µM) | Reference |
| This compound | 43.03 ± 7.84 | >100 | >100 | [6] |
| 7-O-Methylthis compound | 0.44 ± 0.05 | 10.11 ± 0.98 | 15.23 ± 2.11 | [6] |
| 7-O-Ethylthis compound | 0.35 ± 0.04 | 5.29 ± 0.54 | 12.34 ± 1.56 | [6] |
Note: IC50 values can vary based on experimental conditions such as cell density, incubation time, and the specific assay used. It is highly recommended to determine the IC50 in your own experimental system.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of direct binding of this compound to a target protein within intact cells.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration or with DMSO for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.[1][4][6][7]
Protocol 2: Kinase Profiling for Off-Target Identification
This protocol outlines a general approach to identify unintended kinase targets of this compound.
Materials:
-
This compound
-
Commercial kinase profiling service (e.g., Eurofins, Reaction Biology)
Procedure:
-
Compound Submission: Prepare a stock solution of this compound at a concentration specified by the service provider (typically around 10 mM in DMSO).
-
Kinase Panel Screening: The service provider will screen this compound against a large panel of purified kinases (often >400) at one or more concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The results are typically provided as the percentage of remaining kinase activity compared to a control. Significant inhibition of kinases other than the intended target indicates off-target activity.
-
Interpretation: Analyze the list of off-target kinases to understand which other signaling pathways might be affected by this compound treatment in your experiments. This information is crucial for interpreting phenotypic data.[14][15]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways known to be modulated by this compound. These diagrams provide a visual representation of the complex interactions and highlight potential points of off-target effects.
Caption: Experimental workflow for investigating this compound's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
Technical Support Center: Enhancing Silibinin Bioavailability for In Vivo Research
Welcome to the technical support center for improving the bioavailability of Silibinin in in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of pure this compound so low?
A1: The clinical utility of this compound is significantly limited by its poor oral bioavailability, which is attributed to several factors.[1][2] It has very low water solubility (<50 μg/mL), which hinders its dissolution in the gastrointestinal tract.[3][4] Furthermore, this compound exhibits poor intestinal absorption and is subject to rapid metabolism, including extensive phase II conjugation, and subsequent elimination.[5][6][7] This combination of factors leads to low plasma concentrations of the active compound, with an absolute oral bioavailability reported to be as low as 0.95% in rats.[8][9]
Q2: What are the most common strategies to improve this compound's bioavailability?
A2: Several formulation strategies have been developed to overcome the bioavailability challenges of this compound. These primarily focus on increasing its solubility and dissolution rate, and protecting it from rapid metabolism. The most widely investigated and effective approaches include:
-
Nanoparticles: Reducing the particle size to the nanometer range increases the surface area, which enhances solubility and dissolution.[5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can significantly improve its dissolution rate.[10][11]
-
Phytosomes (Phospholipid Complexes): Complexing this compound with phospholipids, such as phosphatidylcholine, forms a more lipid-soluble complex that is better absorbed.[12][13]
-
Cocrystals: Forming a cocrystal of this compound with a coformer, like L-proline, can dramatically enhance its solubility and dissolution.[1][14]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the GI tract, facilitating drug absorption.[3]
Q3: How much can these formulation strategies improve the bioavailability of this compound?
A3: The improvement in bioavailability varies depending on the formulation strategy and the specific experimental model. However, studies have shown substantial increases compared to unformulated this compound. For a detailed comparison of the quantitative improvements in key pharmacokinetic parameters, please refer to the data summary tables below.
Quantitative Data Summary
The following tables summarize the reported improvements in the oral bioavailability of this compound using different formulation strategies.
Table 1: Enhancement of this compound Bioavailability with Nanoparticle Formulations
| Formulation Type | Animal Model | Key Findings | Fold Increase in Bioavailability (AUC) | Reference |
| This compound Nanoparticles (Antisolvent Precipitation) | Rabbits | Cmax was 6.88-fold greater and AUC was 15.56-fold greater than unprocessed this compound. | 15.56 | [5] |
| Milk Thistle Nanocrystal (Wet-milling) | Rats | AUC was 2.61-fold higher than the raw material. | 2.61 | [15] |
| Milk Thistle Nanocrystal (Wet-milling) | Humans | AUC was 1.51-fold higher than the raw material. | 1.51 | [15] |
Table 2: Enhancement of this compound Bioavailability with Solid Dispersion Formulations
| Formulation Type | Animal Model | Key Findings | Fold Increase in Bioavailability (AUC) | Reference |
| Silymarin/PVP/Tween 80 Solid Dispersion | Rats | Almost 3-fold increase in oral bioavailability compared to a commercial product. | ~3 | [10] |
| Silymarin/PVP/Tween 80 Solid Dispersion | Rats | Drug solubility increased by almost 650-fold compared to drug powder. | Not explicitly stated as fold increase in AUC, but significant improvement in solubility and dissolution. | [11] |
Table 3: Enhancement of this compound Bioavailability with Phytosome Formulations
| Formulation Type | Animal Model | Key Findings | Fold Increase in Bioavailability (AUC) | Reference |
| This compound-Phosphatidylcholine Complex (Phytosome) | Humans | Bioavailability was 4.6 times better than non-complexed silybin from silymarin. | 4.6 | [13] |
| Silybin-Phosphatidylcholine Complex (SILIPHOS®) | Rats | Showed 9.6 times higher bioavailability compared with conventional Silybin tablets. | 9.6 | [1] |
Table 4: Enhancement of this compound Bioavailability with Cocrystal Formulations
| Formulation Type | Animal Model | Key Findings | Fold Increase in Bioavailability (AUC) | Reference |
| This compound-L-proline Cocrystal | Rats | Exhibited a 16-fold increase in bioavailability compared to raw Silybin. | 16 | [1][14] |
| Cocrysta® Silybin | Rats | Bioavailability increased by 16.0 times compared to traditional silybin extract. | 16.0 | [16] |
Troubleshooting Guides
Problem 1: I'm still observing low plasma concentrations of this compound even after using a nanoformulation.
-
Possible Cause 1: Suboptimal particle size or aggregation.
-
Troubleshooting: Characterize the particle size and size distribution of your nanoformulation using techniques like Dynamic Light Scattering (DLS). Ensure that the particles are within the desired nanometer range and are not aggregating. If aggregation is an issue, consider optimizing the stabilizer concentration or using a different stabilizer.
-
-
Possible Cause 2: Inefficient cellular uptake.
-
Troubleshooting: While nanoparticles can improve dissolution, their interaction with the intestinal epithelium is crucial. Consider surface modification of your nanoparticles with ligands that can target specific transporters or enhance mucoadhesion to prolong residence time at the absorption site.
-
-
Possible Cause 3: Rapid clearance from circulation.
-
Troubleshooting: Evaluate the pharmacokinetic profile beyond just the peak concentration (Cmax) and area under the curve (AUC). A short half-life (t1/2) might indicate rapid clearance. PEGylation of nanoparticles can sometimes help to prolong circulation time.
-
Problem 2: My solid dispersion formulation is not showing the expected improvement in dissolution.
-
Possible Cause 1: Incomplete amorphization of this compound.
-
Troubleshooting: Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the this compound within the solid dispersion is in an amorphous state and not crystalline. If crystallinity is still present, you may need to adjust the drug-to-polymer ratio or use a different solvent system during preparation.
-
-
Possible Cause 2: Poor choice of polymer carrier.
-
Troubleshooting: The hydrophilicity and solubilizing capacity of the polymer are critical. Experiment with different hydrophilic polymers such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) of various molecular weights to find the optimal carrier for your specific needs.
-
-
Possible Cause 3: Recrystallization upon storage.
-
Troubleshooting: Assess the physical stability of your solid dispersion over time under controlled temperature and humidity conditions. The presence of certain excipients or exposure to moisture can induce recrystallization. Storing the formulation in desiccated conditions may be necessary.
-
Problem 3: The synthesis of this compound cocrystals is inconsistent.
-
Possible Cause 1: Inappropriate solvent selection for cocrystallization.
-
Troubleshooting: The choice of solvent is crucial for successful cocrystal formation. Screen a variety of solvents with different polarities and hydrogen bonding capacities. Techniques like slurry crystallization or solvent-assisted grinding can be employed to find suitable solvent systems.
-
-
Possible Cause 2: Incorrect stoichiometric ratio of this compound to coformer.
-
Troubleshooting: Systematically vary the molar ratio of this compound to the coformer to identify the optimal stoichiometry for cocrystal formation. Characterize the resulting solids using XRPD to confirm the formation of a new crystalline phase.
-
-
Possible Cause 3: Presence of impurities.
-
Troubleshooting: Ensure the purity of both the this compound and the coformer. Impurities can sometimes inhibit or interfere with the cocrystallization process.
-
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Antisolvent Precipitation
This protocol is a generalized procedure based on the principles of the antisolvent precipitation method.
-
Dissolve this compound: Dissolve a precise amount of this compound in a suitable organic solvent (e.g., acetone, dimethylformamide, or dimethyl sulfoxide) to create a concentrated drug solution.[17]
-
Prepare Antisolvent Solution: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP). This solution will act as the antisolvent.
-
Precipitation: Under constant stirring, inject the this compound solution into the antisolvent solution. The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles. The injection rate and stirring speed are critical parameters to control particle size.
-
Solvent Removal: Remove the organic solvent from the nanoparticle suspension, typically by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Purification and Collection: The nanoparticle suspension can be purified by centrifugation or dialysis to remove excess stabilizer and any unprecipitated drug. The purified nanoparticles can then be collected by lyophilization (freeze-drying) to obtain a dry powder.
-
Characterization: Characterize the resulting nanoparticles for particle size, polydispersity index (PDI), zeta potential, and drug loading efficiency.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol outlines the solvent evaporation method for preparing solid dispersions.
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., ethanol or methanol). Ensure complete dissolution of both components.
-
Solvent Evaporation: Remove the solvent from the solution under vacuum at a controlled temperature using a rotary evaporator. This will result in the formation of a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid mass using a mortar and pestle, and then pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its drug content, dissolution profile, and physical state of the drug (amorphous or crystalline) using techniques like DSC and XRPD.
Protocol 3: Quantification of this compound in Plasma by HPLC
This is a general high-performance liquid chromatography (HPLC) method for the quantification of this compound in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard (IS) solution (e.g., diclofenac).[18]
-
Add a protein precipitating agent, such as acetonitrile, to the plasma sample.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[19]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[18][19]
-
Flow Rate: A typical flow rate is around 1 mL/min.[18]
-
Detection: UV detection at a wavelength of approximately 288 nm is suitable for this compound.
-
Injection Volume: Inject a fixed volume of the prepared sample supernatant (e.g., 20 µL) into the HPLC system.[18]
-
-
Quantification:
-
Generate a calibration curve by analyzing standard solutions of this compound of known concentrations.
-
Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Visualizations
References
- 1. Silybin Cocrystals with Improved Solubility and Bioavailability [mdpi.com]
- 2. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of bioavailability and hepatoprotection by this compound through conversion to nanoparticles prepared by liquid antisolvent method - Arabian Journal of Chemistry [arabjchem.org]
- 6. Metabolism, Transport and Drug–Drug Interactions of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bioavailability and Pharmacokinetics of Silymarin SMEDDS Formulation Study in Healthy Thai Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of this compound for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A review of the bioavailability and clinical efficacy of milk thistle phytosome: a silybin-phosphatidylcholine complex (Siliphos) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Silybin Cocrystals with Improved Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanocrystal Formulation to Enhance Oral Absorption of Silybin: Preparation, In Vitro Evaluations, and Pharmacokinetic Evaluations in Rats and Healthy Human Subjects [mdpi.com]
- 16. cocrystaltech.com [cocrystaltech.com]
- 17. dovepress.com [dovepress.com]
- 18. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Developing a high-performance liquid chromatography fast and accurate method for quantification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Silibinin cytotoxicity and how to minimize it in normal cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of silibinin and strategies to minimize its impact on normal cells during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary mechanisms of anti-cancer activity?
This compound is a natural polyphenolic flavonoid, the major active constituent of silymarin, which is extracted from the seeds of the milk thistle plant (Silybum marianum).[1] It exhibits anti-cancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation, angiogenesis, and metastasis.[2][3]
2. How does this compound induce apoptosis in cancer cells?
This compound triggers apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2] This involves the activation of caspases (such as caspase-3, -8, and -9), modulation of Bcl-2 family proteins, and the release of cytochrome c from mitochondria.[4] Key signaling pathways affected include the mTOR-GLI1-BCL2 and p53-caspase 2 pathways.
3. Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?
Yes, at higher concentrations, this compound can exert cytotoxic effects on normal cells. However, it generally shows a degree of selectivity for cancer cells, with higher IC50 values (the concentration required to inhibit the growth of 50% of cells) in normal cell lines compared to many cancer cell lines.[5][6] For example, one study noted that even at a concentration of 200 μg/mL, the cytotoxicity in HUVEC (Human Umbilical Vein Endothelial) cells was only around 25% after 72 hours.[6]
4. What are the common experimental challenges when working with this compound?
A primary challenge is its low aqueous solubility and poor bioavailability, which can affect its efficacy in in vitro and in vivo experiments.[1][7] This can lead to difficulties in preparing stock solutions and achieving desired therapeutic concentrations. Additionally, its cytotoxic effects on normal cells at higher doses require careful dose-response studies and the implementation of strategies to enhance cancer cell-specific targeting.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines
Possible Cause 1: Suboptimal this compound Concentration
-
Troubleshooting Step: Perform a dose-response experiment using a wide range of this compound concentrations on both your normal and cancer cell lines to determine the therapeutic window. The goal is to identify a concentration that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Recommendation: Start with low micromolar concentrations and titrate upwards. Refer to the IC50 values in the data table below for guidance on typical concentration ranges for various cell lines.
Possible Cause 2: Direct Administration of Free this compound
-
Troubleshooting Step: Consider using a drug delivery system to enhance the targeted delivery of this compound to cancer cells and reduce off-target effects on normal cells.
-
Recommendation: Encapsulating this compound in nanoparticles (e.g., chitosan-based, niosomes, or silica-coated magnetic nanoparticles) has been shown to improve its therapeutic index.[1][8] These formulations can enhance cellular uptake by cancer cells and provide a sustained release, potentially lowering the required effective concentration and thus sparing normal cells.[1]
Possible Cause 3: Single-Agent Treatment
-
Troubleshooting Step: Explore combination therapies. This compound can synergize with conventional chemotherapeutic agents, allowing for lower, less toxic doses of each compound.
-
Recommendation: Co-administer this compound with drugs like sorafenib or gefitinib.[4] This approach has been shown to enhance the growth-inhibiting effects in cancer cells, potentially allowing for a reduction in the concentration of each drug and thereby reducing toxicity to normal cells.
Issue 2: Inconsistent or Poor Anti-Cancer Effects in Experiments
Possible Cause 1: Poor Solubility and Bioavailability
-
Troubleshooting Step: Ensure proper solubilization of this compound. Due to its hydrophobic nature, it may precipitate in aqueous media.
-
Recommendation: Prepare stock solutions in an appropriate solvent like DMSO. When diluting into cell culture media, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). For in vivo studies, consider nanoformulations to improve bioavailability.[7]
Possible Cause 2: Cell Line-Specific Resistance
-
Troubleshooting Step: The anti-cancer efficacy of this compound can be cell-type dependent.
-
Recommendation: If you observe limited effects, consider testing a panel of different cancer cell lines to identify more sensitive models. Additionally, investigate the expression levels of key target proteins or pathways in your cell line that are known to be modulated by this compound.
Quantitative Data: this compound Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer and normal cell lines. These values can serve as a reference for designing experiments.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) |
| Cancer Cell Lines | |||
| TFK-1 | Human Cholangiocarcinoma | 200 | 48 |
| HepG2 | Human Hepatocellular Carcinoma | See Note 1 | 24, 48, 72 |
| HT-29 | Human Colon Adenocarcinoma | See Note 2 | - |
| A549 | Human Lung Carcinoma | See Note 3 | 72 |
| Normal Cell Lines | |||
| HEK-293 | Human Embryonic Kidney | No significant cytotoxicity | - |
| HUVEC | Human Umbilical Vein Endothelial | >200 µg/mL (~414 µM) | 72 |
| IPEC-1 | Porcine Intestinal Epithelial | No significant effect up to 80 µM | 24 |
Note 1: For HepG2 cells, one study indicated dose-dependent inhibition without specifying a precise IC50, while another noted a value of 35.79 µg/mL (~74 µM) for a nanoformulation.[9] Note 2: Studies on HT-29 cells have shown that this compound induces cell cycle arrest and apoptosis, but specific IC50 values can vary. Note 3: In A549 cells, the IC50 was lower for this compound delivered via hydrophobically-modified chitosan nanoparticles compared to free this compound.[1]
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from a stock solution (typically in DMSO). Remove the overnight medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Minimizing this compound Cytotoxicity in Normal Cells via Nanoparticle Delivery
This workflow outlines the general steps for using a nanoparticle-based system to deliver this compound.
-
Synthesis of this compound-Loaded Nanoparticles: Synthesize your chosen nanoparticles (e.g., chitosan-based, niosomes) and load them with this compound according to established protocols. Characterize the nanoparticles for size, surface charge, and drug loading efficiency.
-
Cell Treatment: Treat both cancer and normal cell lines with equivalent concentrations of free this compound and this compound-loaded nanoparticles.
-
Cytotoxicity Assessment: After the desired incubation period, assess cell viability using the MTT assay (as described in Protocol 1) or another suitable method.
-
Comparative Analysis: Compare the IC50 values of free this compound and the nanoformulation in both cell lines. A successful targeted delivery system should exhibit a lower IC50 in the cancer cell line and a higher IC50 in the normal cell line compared to free this compound.
Visualizations
Caption: this compound-induced apoptotic signaling pathways.
Caption: Troubleshooting workflow for high normal cell cytotoxicity.
References
- 1. Increased Loading, Efficacy and Sustained Release of this compound, a Poorly Soluble Drug Using Hydrophobically-Modified Chitosan Nanoparticles for Enhanced Delivery of Anticancer Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potential fasting mimetic, inhibits hepatocellular carcinoma by triggering extrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined treatment with this compound and either sorafenib or gefitinib enhances their growth-inhibiting effects in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of this compound Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeted delivery of this compound via magnetic niosomal nanoparticles: potential application in treatment of colon cancer cells [frontiersin.org]
- 9. Enhanced therapeutic efficacy of this compound loaded silica coated magnetic nanocomposites against Pseudomonas aeruginosa in Combination with Ciprofloxacin and HepG2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Silibinin Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silibinin in long-term studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the long-term application of this compound in experimental settings.
1. Compound Solubility and Stability
-
Question: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended solvent and what are its solubility limits?
-
Answer: this compound has poor water solubility (less than 50 μg/mL).[1][2] For in vitro studies, it is highly soluble in organic solvents like dimethyl sulfoxide (DMSO), acetone, and dimethylformamide (DMF) at concentrations of ≥20 mg/mL.[2][3] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final concentration in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so the final DMSO concentration in the medium should typically be kept below 0.1-0.5%.
-
-
Question: My this compound solution appears to precipitate in the cell culture medium over time. How can I improve its stability during long-term experiments?
-
Answer: The poor aqueous solubility of this compound can lead to precipitation in culture media.[1] To enhance stability for long-term studies, consider the following:
-
Formulation with Phosphatidylcholine: Complexing this compound with phosphatidylcholine (as in Siliphos® or silybin phytosome) can significantly improve its bioavailability and stability in aqueous solutions.[4][5][6][7]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can increase its solubility and dissolution rate.[8]
-
Use of Co-solvents: A combination of a co-solvent like ethanol and a complexing agent such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can enhance solubility.[9] One study suggests a phosphate buffer saline solution with 6% v/v ethanol and 8 mM HP-β-CD as an optimized medium.[9]
-
Regular Media Changes: For multi-day experiments, changing the media with freshly prepared this compound solution every 24-48 hours can help maintain the desired concentration.
-
-
-
Question: Is there a difference in stability between pure this compound and this compound within a Silymarin extract?
-
Answer: Yes, studies have shown that pure this compound can be unstable in certain buffers, whereas this compound within a Silymarin extract exhibits greater stability across a pH range of 1.0 to 7.8.[10] The other components in the Silymarin extract appear to have a stabilizing effect on this compound.[10]
-
2. Dosing and Concentration
-
Question: What is a good starting concentration for this compound in long-term in vitro studies?
-
Answer: The effective concentration of this compound can vary significantly depending on the cell line and the endpoint being measured. For long-term studies, it is crucial to use a concentration that is effective without causing significant cytotoxicity to non-cancerous cells.[11] A maximum non-toxic concentration of 50 μM has been suggested for some cell lines in studies lasting up to 72 hours.[12] It is recommended to perform a dose-response curve (e.g., using an MTT assay) to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
-
-
Question: How do I choose an appropriate dose for long-term in vivo studies in animal models?
-
Answer: Oral administration of this compound in animal models has been reported at various doses. For example, a dose of 300 mg/kg body weight has been used in rats for anti-inflammatory studies.[13] Due to its low oral bioavailability (around 0.95% in rats), higher doses may be required.[3][6] The LD50 (lethal dose, 50%) of oral this compound in rats is reported to be as high as 10,000 mg/kg, indicating a wide safety margin.[14] However, it is essential to consult literature for doses used in similar long-term models and to perform pilot studies to determine the optimal dose for your specific research question. Formulations that enhance bioavailability, such as nanocrystals, may allow for lower effective doses.[14]
-
3. Bioavailability and Metabolism
-
Question: I am not observing the expected effects in my in vivo study. Could this be related to this compound's bioavailability?
-
Answer: Yes, a significant challenge with oral this compound administration is its low bioavailability due to poor water solubility and extensive first-pass metabolism in the intestine and liver.[1][4][15][16] This results in low plasma concentrations.[16] To address this, consider using formulations designed to enhance bioavailability, such as this compound-phosphatidylcholine complexes or nanocrystal formulations, which have shown to increase plasma concentrations.[1][14][17]
-
-
Question: What are the major metabolites of this compound and how might they affect my long-term study?
-
Answer: this compound undergoes extensive phase II metabolism, primarily forming glucuronide and sulfate conjugates.[15][18][19] These metabolites are the predominant forms found in blood circulation.[16] It is important to consider that the biological activity of these metabolites may differ from the parent compound. When analyzing pharmacokinetic data or correlating plasma levels with biological effects, it is crucial to measure both the free this compound and its conjugated metabolites.
-
4. Potential for Drug Interactions
-
Question: Are there any known drug interactions with this compound that I should be aware of in my long-term co-treatment studies?
-
Answer: this compound has been shown to have limited effects on the pharmacokinetics of several drugs in vivo.[18][19] However, in vitro studies suggest that it can inhibit certain cytochrome P450 (CYP) enzymes (like CYP2C9 and CYP3A4) and UDP-glucuronosyltransferase (UGT) enzymes.[18][20] This could potentially lead to drug interactions. Caution is advised when co-administering this compound with drugs that are metabolized by these enzymes.[18] It is recommended to review the metabolic pathways of any co-administered drugs and consider potential interactions.
-
Data Presentation: Quantitative Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | < 50 µg/mL | [1][2] |
| Ethanol | 0.1 mg/mL | [2] |
| Methanol | Poorly soluble | [2] |
| Acetone | ≥ 20 mg/mL | [2][3] |
| Dimethylformamide (DMF) | ≥ 20 mg/mL | [2][3] |
| Dimethyl sulfoxide (DMSO) | ≥ 20 mg/mL | [2][3] |
Table 2: Pharmacokinetic Parameters of Oral this compound in Rats
| Parameter | Value | Reference(s) |
| Tmax (Time to maximum concentration) | ~1.5 hours | [3] |
| t1/2 (Half-life) | ~3 hours | [3] |
| Absolute Oral Bioavailability | 0.95% | [3][6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound and determine a suitable concentration range for long-term studies.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours). For long-term studies, this can be extended, with appropriate media changes.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration.
Protocol 2: In Vitro Dissolution Study
This protocol can be used to compare the dissolution profiles of different this compound formulations.
Materials:
-
Unprocessed this compound and prepared this compound formulations (e.g., nanoparticles)
-
Dissolution apparatus (e.g., USP Method II, paddle method)
-
Dissolution media (e.g., distilled water, 0.1 M HCl, phosphate buffer pH 6.8)
-
Syringes and filters (e.g., Whatman filter paper No. 1)
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Set up the dissolution apparatus with 900 mL of the desired dissolution medium, maintained at 37.0°C ± 0.5°C, with a paddle rotation speed of 50 rpm.[8]
-
Add a known amount of the this compound sample (e.g., 70 mg) to the dissolution vessel.[8]
-
At predetermined time intervals (e.g., 10, 30, 60, 90 minutes), withdraw a 5 mL aliquot of the dissolution medium.[8]
-
Filter the sample immediately through a suitable filter.[8]
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound leading to various cellular outcomes.
Caption: General experimental workflow for a long-term study involving this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Modulatory effects of this compound in various cell signaling pathways against liver disorders and cancer - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of this compound for Treatment of Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of this compound for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fabrication, characterization and in vitro evaluation of this compound nanoparticles: an attempt to enhance its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound solubilization: combined effect of co-solvency and inclusion complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study on the stability of silybin and that in silymarin in buffers and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Evaluation of the In Vitro Roles and Mechanisms of this compound in Reducing Pyrazinamide- and Isoniazid-Induced Hepatocellular Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciepub.com [sciepub.com]
- 14. Nanocrystal Formulation to Enhance Oral Absorption of Silybin: Preparation, In Vitro Evaluations, and Pharmacokinetic Evaluations in Rats and Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism, Transport and Drug–Drug Interactions of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Silymarin in the treatment of liver diseases: What is the clinical evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Drug-drug interactions of silymarin on the perspective of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Silibinin Batch-to-Batch Variability
Welcome to the technical support center for Silibinin. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions arising from the batch-to-batch variability of this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant differences in the biological activity of this compound between different batches?
A: Batch-to-batch variability is a known challenge when working with this compound, a natural product extracted from milk thistle (Silybum marianum).[1] This variability can lead to inconsistent experimental results. The primary reasons for these discrepancies include:
-
Compositional Differences: this compound is often a mixture of diastereomers, primarily Silybin A and Silybin B, which may be present in varying ratios in different batches.[1][2][3] Additionally, commercial preparations can contain other related flavonolignans like isosilybin, silychristin, and silydianin.[2][3][4]
-
Purity Levels: The purity of this compound can fluctuate between suppliers and even between different lots from the same supplier. Impurities or co-extracted compounds could have their own biological effects, confounding your results.
-
Degradation: this compound is susceptible to degradation under certain conditions, such as exposure to high temperatures (above 100°C), strong bases, or Lewis acids.[5][6][7] Improper storage or handling can lead to the formation of degradation products with altered activity.
To mitigate this, it is crucial to characterize each new batch of this compound thoroughly before use.
Q2: What are the essential quality control checks I should perform on a new batch of this compound?
A: To ensure the consistency and reliability of your experimental results, we recommend performing the following quality control checks on each new batch of this compound:
-
Identity and Purity Assessment: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm the identity of this compound and determine its purity.[2][3][8][9][10] This will also help in identifying the ratio of major diastereomers.
-
Solubility and Stability Testing: Confirm the solubility of the new batch in your chosen solvent (e.g., DMSO) and visually inspect for any precipitation at your working concentrations.[5][6][7] It's also advisable to assess its stability in your experimental media over the duration of your assay, as pure silybin can be unstable in certain buffers.[11][12]
-
Biological Activity Confirmation: Perform a simple, rapid bioassay to confirm that the biological activity of the new batch is comparable to previous batches. A dose-response curve in a sensitive cell line can be an effective way to assess this.
Q3: My this compound solution appears to have precipitated in the cell culture medium. What could be the cause and how can I prevent it?
A: this compound has poor water solubility, which is a common reason for precipitation in aqueous cell culture media.[5][13][14][15][16] Here’s how to troubleshoot this issue:
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is kept to a minimum in the final culture medium (typically below 0.5%) to avoid solvent-induced precipitation and cytotoxicity.[17]
-
Supersaturation: You might be creating a supersaturated solution when diluting the concentrated stock into the aqueous medium. To avoid this, try a serial dilution approach or vortex the solution gently while adding the stock.
-
Formulation: For in vivo studies or long-term in vitro experiments, consider using a formulation designed to enhance this compound's solubility and bioavailability, such as complexation with phosphatidylcholine (Siliphos®) or nanoformulations.[13][15][16]
Q4: I am seeing inconsistent results in my cell viability assays (e.g., MTT, MTS). How can I troubleshoot this?
A: Inconsistent results in cell viability assays can stem from several factors related to both the compound and the experimental procedure.[17]
-
Uneven Compound Distribution: As mentioned in Q3, poor solubility can lead to uneven distribution of this compound in the wells, resulting in high variability. Ensure your this compound solution is homogenous before and during addition to the cells.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform cell suspension before seeding and optimize the seeding density to maintain cells in the exponential growth phase.[17]
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, colored compounds can interfere with absorbance-based assays. Run appropriate controls, including media with this compound but without cells, to check for any interference.
Troubleshooting Guides
Problem 1: Inconsistent Inhibition of a Signaling Pathway
Question: My Western blot or qPCR results show variable inhibition of a specific signaling pathway (e.g., PI3K/Akt, MAPK) with different batches of this compound. What steps should I take?
Answer: This is a classic example of how batch-to-batch variability can impact experimental outcomes. Follow this troubleshooting workflow:
Experimental Workflow: Troubleshooting Inconsistent Signaling Pathway Inhibition
Caption: Workflow for troubleshooting inconsistent signaling pathway inhibition.
Problem 2: Variable Anti-proliferative Effects
Question: I am observing a significant shift in the IC50 value of this compound in my cell proliferation assays between different batches. How do I address this?
Answer: A shift in the IC50 value strongly suggests a difference in the potency of the this compound batches.
Data Presentation: Hypothetical IC50 Values for Different this compound Batches
| Batch ID | Purity (HPLC) | Silybin A:B Ratio | IC50 (µM) in MCF-7 cells (72h) |
| Batch A | 98.2% | 52:48 | 75.3 |
| Batch B | 91.5% | 65:35 | 92.1 |
| Batch C | 99.1% | 49:51 | 73.9 |
Recommended Actions:
-
Quantify Purity and Isomer Ratio: As shown in the table, lower purity can correlate with a higher IC50. Use HPLC to determine the exact purity and the ratio of Silybin A to Silybin B.
-
Dose Adjustment: If purity is the main issue, you can adjust the concentration of the new batch to match the concentration of the active ingredient in your previous batches.
-
Establish a Standard: If possible, purchase a larger quantity of a single, well-characterized batch to use as a reference standard in your future experiments.
Key Signaling Pathways Modulated by this compound
This compound is known to modulate a variety of signaling pathways involved in cancer and other diseases.[13][18] Understanding these pathways is crucial for interpreting your experimental results.
Apoptosis Induction Pathways
This compound can induce apoptosis through both the extrinsic and intrinsic pathways.[19]
Caption: this compound-induced apoptosis signaling pathways.
PI3K/Akt and MAPK Signaling Inhibition
This compound has been shown to inhibit cell invasion and proliferation by inactivating the PI3K/Akt and MAPK signaling pathways.[20]
Caption: Inhibition of PI3K/Akt and MAPK pathways by this compound.
Detailed Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity and Diastereomer Ratio
This protocol provides a general method for the analysis of this compound. It may require optimization based on the specific HPLC system and column used.
Objective: To determine the purity of a this compound batch and the relative ratio of Silybin A and Silybin B.
Materials:
-
This compound sample
-
HPLC-grade methanol, water, and acetonitrile
-
Formic acid or monosodium phosphate for mobile phase pH adjustment
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[21]
-
HPLC system with UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound reference standard (if available) in methanol at 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) or a phosphate buffer.[2][21] For example, a mixture of methanol and water (90:10) has been used.[8]
-
Injection Volume: 20 µL[8]
-
Detection Wavelength: 288 nm[8]
-
Column Temperature: 25-40°C
-
-
Analysis: Inject the standards and the sample. Identify the peaks for Silybin A and Silybin B based on their retention times (if a standard is used) or by comparing with published chromatograms.
-
Calculation:
-
Purity: Calculate the purity of the sample by dividing the total area of the this compound peaks by the total area of all peaks in the chromatogram.
-
Diastereomer Ratio: Calculate the ratio of Silybin A to Silybin B based on their respective peak areas.
-
Protocol 2: Cell Viability Assay using MTT
Objective: To assess the cytotoxic/cytostatic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be constant and non-toxic across all wells. Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value. The IC50 for this compound can vary significantly depending on the cell line, with reported values ranging from approximately 60 to over 200 µM.[22][23][24]
References
- 1. Two Flavonolignans from Milk Thistle (Silybum marianum) Inhibit CYP2C9-Mediated Warfarin Metabolism at Clinically Achievable Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and characterization of silybin, isosilybin, silydianin and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Developing a high-performance liquid chromatography fast and accurate method for quantification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an HPLC-MS/MS Method for the Determination of Silybin in Human Plasma, Urine and Breast Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of this compound, a putative cancer chemopreventive agent derived from milk thistle (Silybum marianum), in human plasma by high-performance liquid chromatography and identification of possible metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study on the stability of silybin and that in silymarin in buffers and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulatory effects of this compound in various cell signaling pathways against liver disorders and cancer - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
- 19. This compound triggers apoptotic signaling pathways and autophagic survival response in human colon adenocarcinoma cells and their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of this compound in rat plasma and bile for hepatobiliary excretion and oral bioavailability application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Tumor Activity and Mechanism of this compound Based on Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Silibinin's Anticancer Efficacy in Xenograft Models: A Comparative Guide
Silibinin, a flavonoid derived from milk thistle, has demonstrated significant anticancer properties across a variety of cancer types in preclinical xenograft models. This guide provides a comparative overview of this compound's effectiveness, detailing experimental data, protocols, and the molecular pathways it influences.
Quantitative Assessment of this compound's Anticancer Effects
This compound has been shown to inhibit tumor growth in several xenograft models. The following table summarizes the quantitative outcomes of this compound treatment on tumor volume and weight in different cancer types.
| Cancer Type | Cell Line | Animal Model | This compound Dosage & Administration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Breast Cancer | MDA-MB-468 | Balb/c-nude mice | 200 mg/kg, oral, for 45 days | 47% (230.3 ± 61.6 mm³ vs. 435.7 ± 93.5 mm³ in control, P < 0.001) | Not Specified | [1][2] |
| Colorectal Cancer | LoVo | Athymic nude mice | 100 and 200 mg/kg/day, oral, 5 days/week for 6 weeks | 34% and 46% respectively (P < 0.001) | Not Specified | [3][4] |
| Colorectal Cancer | SW480 | Athymic nude mice | 100 and 200 mg/kg, oral, for 6 weeks | 26% to 46% (P < 0.001) | Not Specified | [5] |
| Colorectal Cancer | HT29 | Athymic nude mice | 200 mg/kg/day, oral, 5 days/week for 32 days | 48% (P = 0.002) | 42% (P = 0.012) | |
| Prostate Cancer | PC-3 | Athymic male nude mice | Not specified | Not specified | 40% reduction in lower urogenital weight (P < 0.05) | |
| Bladder Cancer | RT4 | Not Specified | Not Specified | 51%–58% (p ≤ 0.01) | 44%–49% (p < 0.05) |
Experimental Protocols
The following sections detail the methodologies employed in the xenograft studies cited in this guide.
Breast Cancer Xenograft Model (MDA-MB-468)
-
Cell Line: MDA-MB-468 (triple-negative breast cancer).
-
Animal Model: Female Balb/c-nude mice.
-
Tumor Inoculation: Injection of MDA-MB-468 cells into the mice.
-
Treatment: Oral administration of 200 mg/kg this compound for 45 days after tumor establishment.
-
Analysis: Tumor volume was measured and compared between the this compound-treated and control groups. Gene and protein expression of MMP-9, VEGF, and COX-2 in tumor tissues were analyzed by real-time PCR and Western blotting. EGFR phosphorylation was also analyzed by Western blotting.
Colorectal Cancer Xenograft Model (LoVo)
-
Cell Line: LoVo (advanced colorectal carcinoma).
-
Animal Model: Athymic nude mice.
-
Tumor Inoculation: Subcutaneous injection of 5 x 10⁶ LoVo cells mixed with Matrigel (1:1) on the right flank.
-
Treatment: Oral gavage with 100 and 200 mg/kg body weight/day of this compound, 5 days a week for 6 weeks, starting 24 hours after cell injection.
-
Analysis: Tumor volume and weight were measured. Proliferation and apoptosis in xenograft tissues were analyzed, along with the expression of cell cycle regulatory proteins like p27 and Rb phosphorylation.
Colorectal Cancer Xenograft Model (SW480)
-
Cell Line: SW480 (colorectal carcinoma with mutant APC gene).
-
Animal Model: Not specified.
-
Tumor Inoculation: Not specified.
-
Treatment: Oral administration of 100 and 200 mg/kg doses of this compound for 6 weeks.
-
Analysis: Tumor growth inhibition was measured. Xenograft tissues were analyzed for proliferation, apoptosis, and expression of β-catenin, cyclin D1, c-Myc, and CDK8.
Non-Small Cell Lung Cancer Orthotopic Xenograft Model (LLC)
-
Cell Line: Lewis Lung Carcinoma (LLC).
-
Animal Model: Mice.
-
Tumor Inoculation: Injection of 1.5 x 10⁶ LLC cells via the tail vein to establish orthotopic xenografts.
-
Treatment: Intraperitoneal injection of this compound at 200 mg/kg or 400 mg/kg daily, starting 7 days after cell injection.
-
Analysis: The number of tumor nodules on the lung surface and the survival time of the mice were assessed. Skp2 and p27/Kip1 protein levels in lung tissue were also analyzed.
Visualizing Experimental and Molecular Pathways
The following diagrams illustrate a typical experimental workflow for a xenograft study and the key signaling pathways modulated by this compound.
This compound exerts its anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.
Molecular Mechanisms of Action
This compound's anticancer effects are attributed to its ability to modulate a wide array of cellular signaling pathways.
-
Inhibition of Proliferation and Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G1 phase, by down-regulating the expression of cyclins (D1, D3, A, B1) and cyclin-dependent kinases (CDK1, 2, 4, 6) while increasing the levels of CDK inhibitors like p21 and p27. It also inhibits signaling pathways crucial for cell proliferation, such as the EGFR, PI3K/Akt, and MAPK pathways.
-
Induction of Apoptosis: this compound promotes programmed cell death by activating both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the increased cleavage of caspases (3 and 9) and PARP, a hallmark of apoptosis.
-
Anti-Angiogenic Effects: this compound hinders the formation of new blood vessels, a process critical for tumor growth and metastasis. It achieves this by downregulating the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).
-
Anti-Metastatic Potential: this compound has been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. It also reduces the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which is essential for cancer cell invasion.
-
Modulation of Other Key Signaling Pathways: this compound also targets other critical signaling pathways implicated in cancer progression, including NF-κB, Wnt/β-catenin, and STAT signaling. For instance, in colorectal cancer cells with a mutant APC gene, this compound has been shown to down-regulate β-catenin-dependent signaling.
References
- 1. Anticancer effect of this compound on the xenograft model using MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Anticancer effect of this compound on the xenograft model using MDA-MB-468 breast cancer cells | Semantic Scholar [semanticscholar.org]
- 3. This compound suppresses growth and induces apoptotic death of human colorectal carcinoma LoVo cells in culture and tumor xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses growth and induces apoptotic death of human colorectal carcinoma LoVo cells in culture and tumor xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses growth of human colorectal carcinoma SW480 cells in culture and xenograft through down-regulation of beta-catenin-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Silibinin Against Other Natural Compounds: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the therapeutic efficacy of silibinin, the primary active constituent of milk thistle, against other well-researched natural compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of this compound's performance, both alone and in synergistic combinations. The following sections detail its comparative effects, the signaling pathways it modulates, and the experimental protocols used in key studies.
This compound: A Profile of a Multifaceted Flavonolignan
This compound has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potent anticancer properties.[1][2] Its therapeutic effects stem from its ability to modulate numerous dysregulated signaling pathways central to cancer progression, such as PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways.[1][2][3] By interacting with these cascades, this compound can induce cancer cell apoptosis, inhibit proliferation, and reduce metastasis and angiogenesis.[1][3]
Comparative Efficacy Analysis: this compound in Context
The therapeutic potential of a natural compound is best understood through direct comparison with other agents. This section evaluates this compound's efficacy against or in combination with curcumin, resveratrol, and quercetin.
This compound and Curcumin: A Synergistic Alliance Against Cancer
Curcumin, the active compound in turmeric, and this compound have been shown to exhibit a synergistically enhanced anticancer effect, particularly in colorectal and breast cancers.[4][5] Studies indicate that their combined application leads to significantly greater inhibition of cancer cell proliferation and a more potent induction of apoptosis than when either compound is used alone.[6] This synergy is highlighted by a marked increase in caspase-3/7 activity in combination-treated cells.[6] Furthermore, pre-exposure of colon cancer cells to curcumin sensitizes them to the antiproliferative effects of this compound.[6]
| Compound/Combination | Target Cell Line | Observed Effect | Key Quantitative Data | Source |
| This compound + Curcumin | DLD-1 (Colon Cancer) | Synergistic inhibition of cell proliferation and increased apoptosis. | Combination treatment showed 5-fold more caspase-3/7 activity compared to control. | [6] |
| This compound + Curcumin | T47D (Breast Cancer) | Synergistic cytotoxic effects and inhibition of telomerase (hTERT) gene expression. | The combination showed greater inhibition of cell growth and hTERT expression than either agent alone. | [5] |
| Curcumin degradation products + this compound | DLD-1 (Colon Cancer) | No significant antiproliferative effects. | The study confirms that intact curcumin, not its degradation products, is responsible for the synergy. | [4] |
This compound and Resveratrol: Enhancing Anti-Hepatoma Efficacy
Resveratrol, a polyphenol found in grapes and berries, has been shown to work synergistically with this compound to enhance anti-hepatoma activity. While this compound has strong hepatoprotective properties, its standalone efficacy against hepatocellular carcinoma can be moderate.[7] However, when combined with resveratrol, it significantly suppresses cancer cell viability, migration, and proliferation in vitro and reduces tumor weight and growth rate in vivo.[7] The mechanism involves inducing G2/M phase cell cycle arrest and increasing the pro-apoptotic Bax/Bcl-2 ratio.[7]
| Compound/Combination | Model System | Observed Effect | Key Quantitative Data | Source |
| This compound (100 µg/mL) + Resveratrol (50 µg/mL) | HepG2 Cells (In Vitro) | Synergistic suppression of cell viability, migration, and proliferation. | Combination Index (CI) of 1.63, indicating synergism. Upregulation of Bax and downregulation of Bcl-2. | [7] |
| This compound (100 mg/kg) + Resveratrol (50 mg/kg) | H22 Tumor-bearing Mice (In Vivo) | Reduced tumor weight and inhibited growth rate. | Statistically significant reduction in tumor size and weight compared to single-agent groups. | [7] |
This compound vs. Quercetin and Luteolin: Comparative Enzyme Inhibition
A direct comparison of this compound with the flavonoids quercetin and luteolin reveals distinct mechanisms of enzyme inhibition. In studies on bovine xanthine oxidase (XO), an enzyme involved in uric acid production, all three compounds demonstrated inhibitory effects, but with different kinetic profiles. Luteolin and quercetin act as competitive inhibitors, whereas this compound functions as a mixed-type inhibitor.[8][9]
| Compound | Enzyme Target | Inhibition Type | Reported IC50 Value | Source |
| This compound | Xanthine Oxidase | Mixed-Type | ~50% inhibition at 10-50 µM | [8] |
| Quercetin | Xanthine Oxidase | Competitive | 2.62 µM | [8] |
| Luteolin | Xanthine Oxidase | Competitive | Not specified in abstracts | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for understanding the data. The following diagrams, rendered using Graphviz, illustrate a key signaling pathway affected by these compounds and a typical workflow for evaluating their efficacy.
Caption: Inhibition of the PI3K/Akt/NF-κB signaling pathway by natural compounds.
Caption: General experimental workflow for in vitro comparative analysis.
Experimental Protocols
Reproducibility and validation are cornerstones of scientific research. This section provides an overview of standard methodologies employed in the cited studies for assessing the efficacy of natural compounds.
Cell Viability Assay (MTT/WST-8 Assay)
This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., DLD-1, T47D) are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, curcumin, resveratrol, etc.) or their combinations. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
Measurement: If using MTT, a solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT). The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values (the concentration of a compound that inhibits cell growth by 50%) are calculated from dose-response curves.
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into how compounds affect signaling pathways.
-
Cell Lysis: After treatment with the natural compounds for a specified duration, cells are washed with cold PBS and harvested. A lysis buffer containing protease and phosphatase inhibitors is added to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel onto a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Bax, Bcl-2, β-actin).
-
Washing and Secondary Antibody Incubation: The membrane is washed to remove unbound primary antibody and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: After further washing, an enhanced chemiluminescence (ECL) substrate is added to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or by a digital imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of target proteins is typically normalized to a loading control (e.g., β-actin or GAPDH) to compare relative protein levels across different treatment groups.
References
- 1. A comprehensive evaluation of the therapeutic potential of this compound: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-metastatic Efficacy of this compound: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin, but not its degradation products, in combination with this compound is primarily responsible for the inhibition of colon cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Curcumin Sensitizes Silymarin to Exert Synergistic Anticancer Activity in Colon Cancer Cells [jcancer.org]
- 7. Resveratrol Enhances Anticancer Effects of Silybin on HepG2 Cells and H22 Tumor-bearing Mice via Inducing G2/M Phase Arrest and Increasing Bax/Bcl-2 Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition studies of bovine xanthine oxidase by luteolin, this compound, quercetin, and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Silibinin vs. Silymarin: A Comparative Analysis of Hepatoprotective Efficacy
An evidence-based guide for researchers and drug development professionals on the differential liver-protective effects of silibinin and its parent compound, silymarin.
Executive Summary
In the realm of hepatoprotective agents, both silymarin, a complex extract from milk thistle ( Silybum marianum ), and its principal active constituent, this compound, have garnered significant attention. While often used interchangeably, emerging evidence suggests distinct pharmacological profiles that warrant a closer comparative analysis. This guide synthesizes experimental data to objectively evaluate the efficacy of this compound versus silymarin in liver protection, focusing on key mechanisms including antioxidant, anti-inflammatory, and antifibrotic activities. The evidence presented indicates that while silymarin as a complex mixture exhibits notable therapeutic effects, the purified this compound, particularly in advanced formulations, offers superior bioavailability and targeted efficacy in several experimental models of liver injury.
Bioavailability: The Critical Determinant of Efficacy
A fundamental differentiator between this compound and silymarin lies in their oral bioavailability. Silymarin, as a crude extract, suffers from poor water solubility and absorption, limiting its therapeutic potential.[1] In contrast, isolated this compound, especially when formulated as a phytosome (complexed with phospholipids), demonstrates significantly enhanced absorption and higher plasma concentrations.[2][3] This improved bioavailability is a critical factor influencing its hepatoprotective effects.[2][3]
Table 1: Comparative Bioavailability of this compound and Silymarin Formulations
| Formulation | Active Component | Cmax (ng/mL) | AUC (ng/mL·h) | Study Population | Reference |
| Silymarin | This compound | 102 | 257 | Healthy Humans | [4] |
| Silipide (this compound Phytosome) | This compound | 298 | 881 | Healthy Humans | [4] |
| Silymarin Granules | This compound | 18 | - | Healthy Volunteers | [4] |
| This compound-Phosphatidylcholine-Vitamin E Complex | This compound | 213 | - | Healthy Volunteers | [4] |
Antioxidant Activity: Scavenging Free Radicals
Both silymarin and this compound exert potent antioxidant effects, a cornerstone of their hepatoprotective action. They function by directly scavenging free radicals and enhancing the cellular antioxidant defense systems.[5][6] However, their relative potency can vary depending on the experimental model. Some studies suggest that on a mass basis, the crude silymarin extract may exhibit a more potent free radical scavenging activity due to the synergistic effects of its various components.[7] Conversely, other studies highlight this compound's superior ability to inhibit reactive oxygen species (ROS) production in specific cellular assays.[8]
Table 2: Comparative Antioxidant Effects
| Agent | Experimental Model | Key Findings | Reference |
| Silymarin | In vitro free radical scavenging assays | 8-fold more potent than this compound on a mass basis as a free radical scavenger. | [7] |
| This compound | In vitro assays | Showed 99.5% inhibition of ROS compared to 99.2% for silymarin. | [8] |
| This compound | Arsenic-treated rats | Significantly preserved antioxidant defense enzymes. | [7] |
| This compound | Nonalcoholic steatohepatitis (NASH) rat model | Decreased NASH-induced lipid peroxidation and superoxide release. | [9] |
Anti-inflammatory Effects: Modulating Key Signaling Pathways
Chronic inflammation is a key driver of liver damage. Both silymarin and this compound have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[2][3][10] this compound, in particular, has been shown to suppress the translocation of NF-κB to the nucleus, thereby downregulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[10][11]
Table 3: Comparative Anti-inflammatory Activity
| Agent | Experimental Model | Key Findings | Reference |
| Silymarin | D-galactosamine/LPS-induced liver injury in mice | Reduced elevated NF-κB and p38 expression. | [11] |
| This compound | Monocytes from pre-eclamptic women | Inhibited the release of ROS and TNF-α. | [7] |
| This compound | Aspergillus fumigatus-exposed lung microvascular endothelial cells | Inhibited the production of pro-inflammatory factors via the p38 MAPK pathway. | [11] |
Antifibrotic Activity: Inhibiting the Progression to Cirrhosis
Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a common pathway for many chronic liver diseases. Both silymarin and this compound have shown promise in mitigating fibrosis.[12] this compound has been demonstrated to directly inhibit the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.[8][12] It achieves this by reducing the expression of profibrotic genes and inhibiting HSC proliferation.[8]
Table 4: Comparative Antifibrotic Effects
| Agent | Experimental Model | Key Findings | Reference |
| Silymarin | CCl4-induced liver fibrosis in mice | Formulations with enhanced bioavailability (Sy-HPβCD) showed superior reduction in collagen deposition compared to free silymarin. | [1] |
| This compound | Rat hepatic stellate cells (LX-2) | Reduced cell proliferation and the release of TGF-β1. | [8] |
| This compound | In vitro model of human hepatic fibrogenesis | Dose-dependently inhibited growth factor-induced pro-collagen production in activated human HSCs. | [12] |
Experimental Methodologies
The findings presented in this guide are based on a variety of established in vitro and in vivo experimental models.
In Vitro Assays
-
Cell Viability and Cytotoxicity: The MTT assay is commonly used to assess the viability of hepatocytes (e.g., HepG2 cells) after exposure to toxins and treatment with this compound or silymarin.[8][13]
-
Antioxidant Capacity: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are employed to measure the direct antioxidant activity.[14]
-
Gene and Protein Expression: Techniques like quantitative real-time PCR (qPCR) and Western blotting are used to quantify the expression of inflammatory and fibrotic markers (e.g., TNF-α, TGF-β1, COL1A1).[8]
In Vivo Models
-
Chemically-Induced Liver Injury: A common model involves the administration of hepatotoxins such as carbon tetrachloride (CCl4) or thioacetamide to rodents to induce acute or chronic liver damage, including fibrosis.[1][15] Liver injury is assessed by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as through histopathological examination of liver tissue.[14][15]
-
Diet-Induced Liver Disease: Models of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) are created by feeding animals high-fat or methionine-choline deficient (MCD) diets.[9][16]
Signaling Pathways and Mechanisms of Action
The hepatoprotective effects of this compound and silymarin are mediated through complex signaling pathways.
Figure 1: Key signaling pathways modulated by this compound and silymarin in liver protection.
Conclusion
The available experimental data strongly suggest that while both silymarin and this compound are effective hepatoprotective agents, this compound, as the most biologically active component, offers a more targeted and potent therapeutic potential, particularly when its bioavailability is enhanced through advanced formulations. For researchers and drug development professionals, focusing on this compound and its optimized delivery systems may represent a more promising strategy for the development of novel therapies for liver diseases. Future research should continue to explore the synergistic effects of the different components of silymarin and conduct head-to-head clinical trials to definitively establish the comparative efficacy of this compound and silymarin in various liver pathologies.
References
- 1. Frontiers | Enhancement of Silymarin Anti-fibrotic Effects by Complexation With Hydroxypropyl (HPBCD) and Randomly Methylated (RAMEB) β-Cyclodextrins in a Mouse Model of Liver Fibrosis [frontiersin.org]
- 2. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silymarin vs Silybin: Key Differences [et-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives [mdpi.com]
- 8. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of this compound for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Hepatoprotective Effects of this compound in a Rat Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrpub.org [hrpub.org]
- 11. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo Hepatoprotective Activity of Flavonoids Rich Extracts on Cucumis dipsaceus Ehrenb. (Fruit) [wisdomlib.org]
- 14. Antioxidant properties of flavonoid derivatives and their hepatoprotective effects on CCl4 induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Silibinin and Sorafenib in Hepatocellular Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited effective therapeutic options for advanced stages. Sorafenib, a multi-kinase inhibitor, has been a standard of care, but its efficacy is often limited by resistance and adverse effects. Silibinin, a natural flavonoid derived from milk thistle, has emerged as a promising anti-cancer agent with a favorable safety profile. This guide provides a head-to-head comparison of the preclinical efficacy of this compound and Sorafenib in HCC models, based on available experimental data. While direct comparative studies are limited, this document collates and presents data from various sources to offer a comprehensive overview for researchers.
In Vitro Efficacy: A Comparative Analysis
The anti-proliferative effects of both this compound and Sorafenib have been evaluated in numerous HCC cell lines. The following tables summarize the available data on their potency, primarily measured by the half-maximal inhibitory concentration (IC50).
It is crucial to note that the following data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Anti-Proliferative Activity (IC50) of Sorafenib and this compound in Human HCC Cell Lines
| Cell Line | Sorafenib IC50 (µM) | This compound IC50 (µM) | Reference |
| HepG2 | ~1.77 - 2.64 | ~50-100 | [1],[2] |
| Hep3B | ~1.77 - 2.64 | > 50 | [3] |
| Huh7 | ~1.77 - 2.64 | Not explicitly stated | [1] |
| Huh-BAT | ~1.77 - 2.64 | Not available | [1] |
| PLC/PRF/5 | ~1.77 - 2.64 | Not available | [1] |
| SNU387 | ~8.31 - 13.31 | Not available | [1] |
| SNU398 | ~8.31 - 13.31 | Not available | [1] |
| SNU475 | ~8.31 - 13.31 | Not available | [1] |
| SNU761 | ~8.31 - 13.31 | Not available | [1] |
Note: The IC50 for this compound in many cell lines is not as extensively documented in direct comparative studies as that of Sorafenib. The provided range for this compound is based on observations that its anti-cancer effects in most HCC cell lines are seen at doses over 100 µM, with some studies showing effects at around 50 µM in HepG2 cells.[1][2]
In Vivo Efficacy: Tumor Growth Inhibition
This compound in HuH7 Xenograft Model
A study investigating the in vivo effects of this compound on HuH7 xenografts in nude mice demonstrated a potent dose-dependent reduction in tumor growth.[4] Treatment with this compound was associated with a significant decrease in the proliferation marker Ki-67.[4]
Sorafenib in various HCC Xenograft Models
Sorafenib has been shown to inhibit tumor growth in various HCC xenograft models. Its mechanism in vivo is attributed to both direct anti-proliferative effects on tumor cells and anti-angiogenic effects.
Due to the lack of head-to-head in vivo data, a direct quantitative comparison of tumor growth inhibition between this compound and Sorafenib as monotherapies is not feasible at this time.
Mechanisms of Action and Signaling Pathways
Both this compound and Sorafenib exert their anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and angiogenesis.
This compound's Multifaceted Mechanism
This compound's anti-cancer activity in HCC is mediated through various pathways:
-
Cell Cycle Arrest: It can induce G1 and G2/M phase arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[3]
-
Induction of Apoptosis: this compound promotes programmed cell death in HCC cells.
-
Inhibition of Angiogenesis: It has been shown to down-regulate pro-angiogenic factors.
-
Modulation of Key Signaling Pathways: this compound influences pathways such as STAT3, NF-κB, and PI3K/Akt.
Sorafenib's Targeted Inhibition
Sorafenib is a multi-kinase inhibitor that targets:
-
Raf/MEK/ERK Pathway: A key signaling cascade in cell proliferation.
-
VEGFR and PDGFR: Receptors crucial for angiogenesis.
-
Other kinases: Including c-KIT and FLT-3.
By inhibiting these kinases, Sorafenib effectively reduces tumor cell proliferation and angiogenesis.
Synergistic Potential: The Combination Approach
Several studies have highlighted the synergistic or enhanced anti-tumor effects when this compound is combined with Sorafenib.[5] This combination has been shown to more potently inhibit the proliferation of various HCC cells and induce significant apoptosis compared to monotherapy.[5] The enhanced effect is often attributed to the complementary mechanisms of the two agents, targeting a wider range of signaling pathways involved in HCC progression.
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for evaluating the efficacy of this compound and Sorafenib in HCC models.
In Vitro Assays
1. Cell Culture:
-
Human HCC cell lines (e.g., HepG2, Hep3B, Huh7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay (Cell Viability):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or Sorafenib for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells with active metabolism convert MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).[6][7]
-
3. Colony Formation Assay (Clonogenic Survival):
-
Principle: This assay assesses the ability of single cells to proliferate and form colonies, indicating long-term cell survival.
-
Protocol:
-
Plate a low density of cells in 6-well plates.
-
Treat with this compound or Sorafenib for a defined period.
-
Remove the drug-containing medium and incubate the cells in fresh medium for 1-2 weeks until visible colonies form.
-
Fix the colonies with a solution like methanol and stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells).[8]
-
4. Western Blot Analysis (Protein Expression):
-
Principle: This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action.
-
Protocol:
-
Lyse treated and untreated cells to extract total proteins.
-
Determine protein concentration using a method like the BCA assay.
-
Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, Akt, ERK, cyclins).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[9][10]
-
Conclusion
Based on the available preclinical data, both this compound and Sorafenib demonstrate anti-cancer activity against hepatocellular carcinoma models. Sorafenib generally exhibits higher potency at lower concentrations in vitro. However, this compound's favorable safety profile and its ability to act on multiple signaling pathways make it an attractive agent, particularly in combination therapies. The synergistic effects observed when this compound is combined with Sorafenib suggest a promising avenue for future clinical investigation to enhance therapeutic efficacy and potentially overcome resistance in HCC treatment. Further direct head-to-head comparative studies, especially in vivo, are warranted to more definitively delineate the relative efficacy of these two compounds as monotherapies.
References
- 1. Combined treatment with this compound and either sorafenib or gefitinib enhances their growth-inhibiting effects in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound efficacy against human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Combined treatment with sorafenib and this compound synergistically targets both HCC cells and cancer stem cells by enhanced inhibition of the phosphorylation of STAT3/ERK/AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 8. Colony Formation Assay [bio-protocol.org]
- 9. Identification of hub genes within the CCL18 signaling pathway in hepatocellular carcinoma through bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Silibinin's Targets: A Comparative Guide to Experimental Techniques
For Researchers, Scientists, and Drug Development Professionals
Silibinin, a flavonoid derived from milk thistle, has garnered significant attention for its therapeutic potential, particularly in oncology. Its multifaceted mechanism of action involves the modulation of numerous cellular targets and signaling pathways. This guide provides a comparative overview of various experimental techniques used to identify and validate the molecular targets of this compound, offering a cross-validation perspective for researchers in drug discovery and development.
Unveiling this compound's Molecular Interactions: A Multi-Technique Approach
The identification and validation of drug targets are crucial steps in understanding its mechanism of action and for the development of novel therapeutic strategies. In the case of this compound, a variety of experimental techniques have been employed to elucidate its direct and indirect molecular targets. This guide focuses on comparing the data obtained from key methodologies, including Western Blotting, Immunoprecipitation, and Kinase Assays, supplemented by broader proteomic analyses.
Data Presentation: A Comparative Analysis of this compound's Targets
The following tables summarize the quantitative and qualitative data from various studies validating the targets of this compound.
Table 1: Validation of this compound's Effect on Key Signaling Proteins by Western Blot
| Target Protein | Cell Line | This compound Concentration | Observed Effect | Quantitative Change | Reference |
| p-STAT3 (Tyr705) | MDA-MB-231 | 200 µM | Inhibition of phosphorylation | Dose-dependent decrease | [1][2] |
| p-Jak2 | MDA-MB-231 | 200 µM | Inhibition of phosphorylation | Dose-dependent decrease | [1][2] |
| MMP2 | MDA-MB-231 | 200 µM | Downregulation of expression | Significant reduction | [1][2] |
| p-Akt | A549 | Not Specified | Inhibition of phosphorylation | Dose-dependent inhibition | [3] |
| p-ERK1/2 | A549 | Not Specified | Inhibition of phosphorylation | Dose-dependent inhibition | [3] |
| p-mTOR | HDFs & KFs | 100 µM | Inhibition of phosphorylation | HDFs: 55.4% decrease, KFs: 21.0% decrease | [4] |
| p-p70S6K | HDFs & KFs | 100 µM | Inhibition of phosphorylation | HDFs: 36.5% decrease, KFs: 26.8% decrease | [4] |
| p-S6 | HDFs & KFs | 100 µM | Inhibition of phosphorylation | HDFs: 42.6% decrease, KFs: 21.2% decrease | [4] |
| p-p38 MAPK | RAW 264.7 | 50 µg/ml | Strong inhibition of phosphorylation | Significant reduction | [5] |
| iNOS | RAW 264.7 | Not Specified | Inhibition of gene expression | Significant reduction | [5] |
Table 2: Proteomics-Based Identification of Potential this compound Targets
| Technique | Sample Type | Key Findings | Potential Targets Identified | Reference |
| TMT-based Quantitative Proteomics | Liver tissue from NAFLD mice | This compound treatment reversed HFD-induced changes in protein expression related to lipid metabolism. | PLIN2, LPIN1, FDPS, GSTA1 | [6][7] |
| TMT-LC-MS/MS | Epididymal adipose tissue from obese mice | This compound improved abnormal lipid metabolism by altering the expression of proteins involved in lipid and energy metabolism. | TPM1, MYL2, MYH11 | [8] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are representative protocols for the key techniques discussed.
Western Blot Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
Objective: To determine the effect of this compound on the expression and phosphorylation status of target proteins.
General Protocol:
-
Cell Culture and Treatment: Cells (e.g., MDA-MB-231, A549, HDFs) are cultured to 70-80% confluency and treated with varying concentrations of this compound (e.g., 50-200 µM) or vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Jak2, anti-Jak2, anti-MMP2, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-p-mTOR, anti-mTOR, anti-p-p38, anti-p38, anti-iNOS, and anti-β-actin) overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Immunoprecipitation (IP)
Immunoprecipitation is used to isolate a specific protein from a complex mixture, which can then be analyzed by Western blotting to identify interacting proteins.
Objective: To confirm the direct interaction between this compound and a target protein or to identify proteins in a complex with the target.
General Protocol:
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: The cell lysate is incubated with protein A/G agarose or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific to the target protein (e.g., STAT3, Jak2) overnight at 4°C.
-
Immune Complex Capture: Protein A/G beads are added to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting using antibodies against the target protein or potential interacting partners.
In Vitro Kinase Assay
In vitro kinase assays are performed to determine the direct effect of a compound on the activity of a specific kinase.
Objective: To assess whether this compound directly inhibits the enzymatic activity of kinases such as JAK2, PI3K, or mTOR.
General Protocol:
-
Kinase Reaction: A purified active kinase (e.g., recombinant JAK2) is incubated with its specific substrate in a kinase buffer containing ATP.
-
This compound Treatment: The kinase reaction is performed in the presence of varying concentrations of this compound or a vehicle control.
-
Phosphorylation Detection: The phosphorylation of the substrate is measured, typically using a phosphospecific antibody in an ELISA format, or by detecting the incorporation of radiolabeled ATP (³²P-ATP) into the substrate followed by autoradiography.
-
Data Analysis: The kinase activity is quantified and plotted against the this compound concentration to determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways affected by this compound and a general experimental workflow for target validation.
Signaling Pathway Diagrams
Caption: this compound's inhibitory effects on key signaling pathways.
Caption: General workflow for this compound target validation.
Conclusion
The cross-validation of this compound's targets through a combination of techniques provides a robust understanding of its molecular mechanisms. Western blotting has been instrumental in confirming the inhibitory effects of this compound on key signaling nodes like STAT3, Akt, ERK, and mTOR. Proteomics approaches have broadened the landscape of potential targets, revealing this compound's influence on metabolic pathways. While direct binding and enzymatic inhibition data from immunoprecipitation and kinase assays are less abundant in the literature for this compound specifically, these methods remain critical for definitively establishing direct target engagement. This guide serves as a valuable resource for researchers, providing a framework for designing experiments and interpreting data in the ongoing exploration of this compound's therapeutic potential. The convergence of evidence from these diverse methodologies strengthens the rationale for the continued development of this compound as a promising natural compound in the fight against various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative proteomics analysis based on tandem mass tag labeling coupled with labeling coupled with liquid chromatography-tandem mass spectrometry discovers the effect of this compound on non-alcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics analysis based on tandem mass tag labeling coupled with labeling coupled with liquid chromatography-tandem mass spectrometry discovers the effect of this compound on non-alcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics study on the effect of silybin on cardiomyopathy in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Silibinin's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Silibinin's anti-cancer mechanisms against alternative therapies, supported by experimental data. This compound, a natural flavonolignan derived from milk thistle, has demonstrated pleiotropic anti-cancer effects by modulating multiple signaling pathways crucial for tumor growth and progression.
This guide summarizes key findings from independent studies that have verified this compound's mechanism of action and presents a comparative analysis with other agents targeting similar pathways. Detailed experimental protocols and quantitative data are provided to facilitate the replication and further investigation of these findings.
This compound's Core Anti-Cancer Mechanisms
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. Independent research has consistently validated its activity against the following pathways:
-
PI3K/Akt Pathway: Inhibition of this pathway by this compound leads to decreased cell survival and proliferation.
-
MAPK/ERK Pathway: By targeting this pathway, this compound hinders cell proliferation, differentiation, and migration.
-
STAT3 Pathway: this compound's inhibition of STAT3 signaling curtails tumor growth and metastasis.
-
NF-κB Pathway: Suppression of this pathway by this compound reduces inflammation and cell survival.
Comparative Analysis of Pathway Inhibition
While direct head-to-head comparative studies are limited, existing research provides valuable insights into the efficacy of this compound relative to other known inhibitors of these key cancer-related pathways. The following tables summarize quantitative data from various studies, offering a basis for comparison.
PI3K/Akt Pathway Inhibition: this compound vs. LY294002
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | A549 (Lung Cancer) | 50-200 µM | Dose-dependent inhibition of Akt phosphorylation | [1] |
| LY294002 | A549 (Lung Cancer) | 10-20 µM | Reduced expression of MMP-2 and u-PA, inhibiting cell invasion | [2] |
| This compound | T24, UM-UC-3 (Bladder Cancer) | 10 µM | Significant suppression of PI3K/Akt signaling | [3][4] |
| This compound | G401 (Rhabdoid Tumor) | 20 µM | Inhibition of cell migration and invasion via PI3K/Akt inactivation | [5] |
MAPK/ERK Pathway Inhibition: this compound vs. U0126
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | A549 (Lung Cancer) | 50-200 µM | Dose-dependent inhibition of ERK1/2 phosphorylation | [1] |
| U0126 | A549 (Lung Cancer) | 10-20 µM | Reduced expression of MMP-2 and u-PA, inhibiting cell invasion | [2] |
| This compound | SCC-4 (Oral Cancer) | 100 µM | Marked inhibition of invasion and motility via ERK1/2 suppression | [6] |
| U0126 | SCC-4 (Oral Cancer) | 10-20 µM | Reduced expression of MMP-2 and u-PA, inhibiting cell invasion | [6] |
| This compound | SNU216 (Gastric Cancer) | Not Specified | Decreased TNF-α-induced ERK phosphorylation | [7] |
STAT3 Pathway Inhibition: this compound in Context
This compound has been identified as a direct inhibitor of STAT3. While direct comparative quantitative data with other STAT3 inhibitors is emerging, its efficacy in combination with other agents highlights its potential.
| Treatment | Cell Line / Model | Effect | Reference |
| This compound | A549 (Lung Cancer) | Inhibited cytokine-induced STAT1 and STAT3 phosphorylation | [8] |
| This compound + Sorafenib | HCC Xenograft Model | Synergistic inhibition of STAT3 phosphorylation and tumor growth | [9] |
| This compound | HNSCC | Augmented cell death induced by PD98059 (MEK inhibitor) and LY294002 (PI3K inhibitor) and inhibited pSTAT3 | [10] |
NF-κB Pathway Inhibition: this compound's Efficacy
This compound has been shown to effectively inhibit both constitutive and induced NF-κB activation.
| Treatment | Cell Line / Model | Effect | Reference |
| This compound | DU145 (Prostate Cancer) | Inhibited constitutive and TNFα-induced NF-κB activation by directly targeting IKKα kinase activity | [11] |
| This compound | A549 (Lung Cancer) | Moderately inhibited cytokine-induced NF-κB activation | [8] |
| This compound | SW480, LoVo (Colorectal Cancer) | Inhibited TNFα-induced NF-κB activation and downstream targets (Bcl-2, COX2, iNOS, VEGF, MMPs) | [12] |
| This compound + Doxorubicin | A549 (Lung Cancer) | Synergistically inhibited NF-κB-mediated chemoresistance | [13] |
Visualizing this compound's Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its validation.
Caption: this compound's multi-targeted inhibition of key oncogenic signaling pathways.
Caption: Workflow for independent verification of this compound's anti-cancer effects.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1x10³ to 1x10⁴ cells per well and incubate overnight to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) and incubate for different time points (e.g., 24, 48, 72 hours).
-
Incubation with CCK-8: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C in a 5% CO₂ atmosphere.
-
Measurement: Measure the absorbance at 450 nm using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
-
Sample Preparation: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5x10⁶ cells in PBS) into the flanks of athymic nude mice.
-
Treatment: Once tumors are established, randomly assign mice to treatment and control groups. Administer this compound orally (e.g., 100-200 mg/kg body weight) or via intraperitoneal injection, typically 5 days a week for several weeks. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²)/2.
-
Tissue Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumor tissues for biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and signaling pathway modulation using immunohistochemistry and western blotting.
Conclusion
Independent studies have consistently verified the multi-targeted anti-cancer activity of this compound. It effectively inhibits key signaling pathways such as PI3K/Akt, MAPK/ERK, STAT3, and NF-κB, which are critical for cancer cell proliferation, survival, and metastasis. While direct comparative studies with other targeted therapies are still emerging, the available data suggests that this compound is a promising natural compound for cancer therapy, both as a standalone agent and in combination with existing chemotherapeutic drugs. The detailed protocols and comparative data presented in this guide are intended to support further research and development of this compound as a potential anti-cancer agent.
References
- 1. This compound Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive evaluation of the therapeutic potential of this compound: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses bladder cancer through down-regulation of actin cytoskeleton and PI3K/Akt signaling pathways [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits invasion of oral cancer cells by suppressing the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Suppresses TNF-α-Induced MMP-9 Expression in Gastric Cancer Cells through Inhibition of the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits cytokine-induced STATs, MAPKs, NF-κB and AP-1 activation, and down-regulates HIF-1α and iNOS in human lung carcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined treatment with sorafenib and this compound synergistically targets both HCC cells and cancer stem cells by enhanced inhibition of the phosphorylation of STAT3/ERK/AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits constitutive and TNFalpha-induced activation of NF-kappaB and sensitizes human prostate carcinoma DU145 cells to TNFalpha-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound in Human Colorectal Cancer Cells: Targeting the Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemopreventive and Anti-cancer Efficacy of this compound against Growth and Progression of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Challenge of Silibinin Delivery: A Comparative Guide to Enhanced Formulations
For researchers, scientists, and drug development professionals, the therapeutic promise of Silibinin, the primary active constituent of milk thistle, is often hampered by its poor aqueous solubility and consequently, low oral bioavailability.[1][2][3][4] This guide provides a comparative analysis of various formulation strategies designed to overcome these limitations, supported by experimental data and detailed methodologies.
This compound, a flavonoid compound, has demonstrated significant potential in preclinical and clinical studies for its antioxidant, anti-inflammatory, and anti-cancer properties.[1][5][6] However, its clinical application is restricted by its classification as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but poor solubility.[7] This inherent hydrophobicity leads to inefficient absorption from the gastrointestinal tract, limiting its systemic availability and therapeutic efficacy.[3][4][8]
To address this challenge, researchers have developed a range of advanced formulations. This guide will delve into a comparative study of these formulations, presenting key pharmacokinetic data in easily digestible tables and outlining the experimental protocols employed in their evaluation.
Comparative Pharmacokinetic Parameters of this compound Formulations
The following tables summarize the key pharmacokinetic parameters—maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC)—for different this compound formulations, as reported in various preclinical and clinical studies.
Table 1: Comparison of this compound Nanoparticle Formulations in Rabbits
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | AUC0-t (µg-h/mL) | Reference |
| Unprocessed this compound | 50 | 3.45 ± 0.07 | 1.0 ± 0.15 | 20.48 ± 3.16 | [9] |
| This compound Nanoparticles | 50 | 23.76 ± 0.07 | 0.5 ± 0.11 | 318.63 ± 12.64 | [9] |
Table 2: Bioavailability of Different Oral Silymarin Formulations in Healthy Male Volunteers
| Formulation | This compound Dose (mg) | Cmax (µg/mL) | Tmax (hours) | AUCinf (µg-h/mL) | Reference |
| Liverman® capsule | 120 | 0.43 ± 0.21 | 1.1 ± 0.5 | 1.12 ± 0.44 | [10] |
| Legalon® capsule | 120 | 0.13 ± 0.06 | 1.9 ± 1.1 | 0.43 ± 0.22 | [10] |
| Silymarin tablet | 120 | 0.08 ± 0.04 | 2.8 ± 1.5 | 0.35 ± 0.19 | [10] |
Table 3: Comparison of a this compound-L-proline Cocrystal and a Commercial Complex in Rats
| Formulation | Equivalent this compound Dose | Cmax (ng/mL) | Tmax (hours) | AUC0-t (ng·h/mL) | Relative Bioavailability | Reference |
| Raw Silybin | 50 mg/kg | 45.7 ± 11.2 | 0.25 | 49.3 ± 10.5 | 1 | [11] |
| Silybin-Phosphatidylcholine Complex | 50 mg/kg | 185.3 ± 45.6 | 1.0 | 435.8 ± 98.7 | 8.8 | [11] |
| Silybin-L-proline Cocrystal | 50 mg/kg | 468.2 ± 121.5 | 0.5 | 791.2 ± 155.4 | 16.1 | [11] |
Experimental Protocols
The data presented above were generated using rigorous experimental methodologies. Below are summaries of the key protocols employed in these comparative studies.
In Vitro Dissolution Studies
A common method to assess the solubility and dissolution rate of different formulations is the USP Method II (Paddle Method).
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Media: Typically, multiple media are used to simulate different physiological pH conditions, such as 0.1 M HCl (simulating gastric fluid), phosphate buffer (pH 6.8, simulating intestinal fluid), and distilled water.[7][12]
-
Procedure: A specified amount of the this compound formulation is added to 900 mL of the dissolution medium maintained at 37°C ± 0.5°C with a paddle rotation speed of 50 rpm.[12]
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 10, 30, 60, 90 minutes) and filtered.[12]
-
Analysis: The concentration of dissolved this compound in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
In Vivo Bioavailability Studies
Animal models and human clinical trials are essential for determining the pharmacokinetic profiles of different this compound formulations.
-
Subjects: Studies are conducted in animal models (e.g., rats, rabbits) or healthy human volunteers.[9][10][11]
-
Dosing: A single oral dose of the specific this compound formulation is administered to fasted subjects.[9][10]
-
Blood Sampling: Blood samples are collected from a suitable vein (e.g., marginal ear vein in rabbits) at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).[9][10]
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated and sensitive bioanalytical method, such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental methods.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in evaluating and understanding the action of this compound formulations, the following diagrams have been generated using the DOT language.
Caption: Workflow for a comparative in vivo bioavailability study of this compound formulations.
Caption: Key signaling pathways modulated by this compound in cancer cells.[5][6][13]
Conclusion
The development of advanced formulations has significantly improved the oral bioavailability of this compound, a promising natural compound with diverse therapeutic potential. Nanoparticle-based systems, cocrystals, and lipid-based formulations have all demonstrated the ability to enhance its absorption and systemic exposure. The data clearly indicates that moving beyond simple unprocessed this compound is crucial for unlocking its full clinical utility. For researchers and drug development professionals, the choice of formulation will depend on the specific therapeutic application, desired pharmacokinetic profile, and manufacturing considerations. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for the continued development and evaluation of novel this compound delivery systems.
References
- 1. Modulatory effects of this compound in various cell signaling pathways against liver disorders and cancer - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-metastatic Efficacy of this compound: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of bioavailability and hepatoprotection by this compound through conversion to nanoparticles prepared by liquid antisolvent method - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Fabrication, characterization and in vitro evaluation of this compound nanoparticles: an attempt to enhance its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Silibinin
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential safety and logistical information for the proper handling and disposal of Silibinin, ensuring compliance and minimizing environmental impact. While this compound is a naturally derived compound, it requires careful management as a laboratory chemical.
Core Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate care. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE to avoid contact with skin and eyes. This includes:
-
Chemical-resistant gloves[2]
-
A lab coat[4]
-
NIOSH/MSHA-approved respirator, especially when dealing with dust or aerosols[2][3]
This compound Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and associated waste in a laboratory setting. This protocol is based on general guidelines for chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound, contaminated solids (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled hazardous waste container. The container should be sealable and made of a material compatible with the chemical.
-
Liquid Waste: For solutions containing this compound, collect them in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS office.
-
Empty Containers: Empty this compound containers should be managed as hazardous waste unless thoroughly decontaminated. Packaging that held the substance should be disposed of in a designated hazardous waste bin[5].
Step 2: Labeling
Properly label all waste containers with the following information:
-
"Hazardous Waste"
-
The chemical name: "this compound"
-
The concentration and quantity
-
The date of waste generation
-
The lab and principal investigator's name
Step 3: Storage
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area. This location should be away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1]. Follow your institution’s guidelines for the temporary storage of hazardous waste.
Step 4: Disposal
Contact your institution's Environmental Health and Safety (EHS) office or an equivalent department to arrange for the pickup and disposal of the hazardous waste. Always dispose of contents and containers to an approved waste disposal plant[1][3]. Never dispose of this compound down the drain, as it is very toxic to aquatic life[1].
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation[6][7].
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1][8].
-
Clean-up:
-
Decontamination: Decontaminate the spill area and any equipment used for cleanup with a suitable solvent like alcohol, followed by soap and water[1][6]. Collect all cleaning materials as hazardous waste.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[3] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[3] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|22888-70-6|MSDS [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. health.uconn.edu [health.uconn.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. carlroth.com [carlroth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Silibinin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Silibinin, a bioactive flavonoid compound. Adherence to these procedures will help ensure the safety of laboratory personnel and the integrity of your research.
Hazard Identification and Personal Protective Equipment
While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate that it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] Therefore, a cautious approach to handling is warranted. The following personal protective equipment (PPE) is essential to minimize exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) are recommended. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing should be worn. |
| Respiratory Protection | Respirator | A NIOSH/MSHA-approved respirator should be used when handling large quantities or when dust or aerosol formation is likely.[3][5] |
Operational Plan: From Receipt to Disposal
A structured operational plan is critical for the safe handling of this compound at every stage.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3][6]
-
The recommended storage temperature for this compound powder is -20°C.[3]
2. Preparation of Solutions:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of dust.[5][6]
-
Use only the necessary amount of the substance.
-
When preparing solutions, add this compound to the solvent slowly to avoid splashing.
3. Handling and Administration:
-
Avoid all direct contact with the skin, eyes, and clothing.[5][6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
After handling, wash hands thoroughly with soap and water.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[5][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste this compound: Dispose of unused or expired this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[3]
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Spills: In case of a spill, wear appropriate PPE and contain the spill using an absorbent material. Collect the spilled material and absorbent into a sealed container for disposal as hazardous waste.[5][6]
Below is a workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
